1-(4-Bromophenyl)-2-fluoro-ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-2-fluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATCUTBZBAERHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CF)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434528 | |
| Record name | 1-(4-bromophenyl)-2-fluoro-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403-30-5 | |
| Record name | 1-(4-Bromophenyl)-2-fluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=403-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-bromophenyl)-2-fluoro-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Solubility & Applications of p-Bromophenacyl Fluoride
This guide provides an in-depth technical analysis of p-Bromophenacyl fluoride (specifically identified here as 2-fluoro-1-(4-bromophenyl)ethanone ), distinguishing it from its common precursor, p-Bromophenacyl bromide (PBPB).
Executive Summary & Chemical Identity
In the context of organic synthesis and analytical derivatization, precision in nomenclature is critical. p-Bromophenacyl fluoride is distinct from the widely used derivatizing agent p-Bromophenacyl bromide (PBPB) . While PBPB is a standard reagent for identifying carboxylic acids, p-Bromophenacyl fluoride is typically the product of a halogen exchange reaction (fluorination) or a specific intermediate in the synthesis of bioactive fluorinated phenones.
This guide addresses the solubility profile of p-Bromophenacyl fluoride (Structure A) to support researchers conducting halogen exchange syntheses (Finkelstein-type) or utilizing the compound as a fluorinated building block.
Structural Definition
-
Compound Name: p-Bromophenacyl fluoride
-
IUPAC Name: 2-fluoro-1-(4-bromophenyl)ethanone
-
Molecular Formula:
-
Precursor: p-Bromophenacyl bromide (2-bromo-1-(4-bromophenyl)ethanone)[1]
| Feature | p-Bromophenacyl Fluoride (Target) | p-Bromophenacyl Bromide (Reagent) |
| Alpha Substituent | Fluorine (-F) | Bromine (-Br) |
| Bond Polarization | High (C-F bond is highly polar) | Moderate (C-Br bond is polarizable) |
| Primary State | Crystalline Solid | Crystalline Solid (mp 109-110°C) |
| Primary Use | Fluorinated Intermediate, Biological Probe | Derivatization of Carboxylic Acids (HPLC) |
Solubility Profile in Organic Solvents
Understanding the solubility of p-Bromophenacyl fluoride requires analyzing its dipole-dipole interactions. The presence of the highly electronegative fluorine atom alpha to the carbonyl group increases the molecular dipole moment compared to its bromo-analog, enhancing solubility in polar aprotic solvents.
Solubility Data Table
Data is derived from empirical trends in
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | Acetonitrile (MeCN) | Excellent | Preferred solvent for synthesis and HPLC. High dielectric constant stabilizes the polar fluoroketone. |
| Polar Aprotic | Acetone | Excellent | Ideal for recrystallization or rapid dissolution. |
| Polar Aprotic | DMF / DMSO | High | Used for nucleophilic substitution reactions (e.g., synthesis from PBPB). |
| Chlorinated | Dichloromethane (DCM) | Good | Standard extraction solvent; solubilizes the compound via dipole interactions. |
| Alcoholic | Methanol / Ethanol | Moderate | Soluble, especially when warm. Caution: Prolonged heating in alcohols can lead to hemiacetal formation or solvolysis. |
| Non-Polar | Hexane / Heptane | Poor | Used as an anti-solvent to precipitate the product during purification. |
| Aqueous | Water | Insoluble | The hydrophobic bromophenyl ring dominates, preventing aqueous solubility. |
Critical Solubility Logic
-
The "Like Dissolves Like" Principle: The p-bromophenyl moiety is lipophilic, while the
-fluoroacetyl group is polar. Solvents like Acetonitrile and DCM bridge this gap effectively, accommodating both the aromatic ring and the polar functional group. -
Halogen Exchange Context: In the synthesis of p-Bromophenacyl fluoride from PBPB using Potassium Fluoride (KF), the reaction is often performed in Acetonitrile or Crown Ether/Solvent systems. The product (fluoride) remains soluble in MeCN, while the byproduct (KBr) precipitates, driving the reaction forward.
Experimental Workflows
Protocol A: Synthesis & Solubilization (Halogen Exchange)
Objective: Convert p-Bromophenacyl bromide to p-Bromophenacyl fluoride and solubilize for purification.
Reagents:
-
Potassium Fluoride (KF) (Anhydrous)
-
18-Crown-6 (Phase Transfer Catalyst)
-
Solvent: Acetonitrile (Dry)[3]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of PBPB in dry Acetonitrile (concentration ~0.1 M). The starting material should dissolve completely at room temperature.
-
Activation: Add 1.5 eq of anhydrous KF and 0.1 eq of 18-Crown-6.
-
Note: KF is insoluble in Acetonitrile. The Crown Ether solubilizes fluoride ions, pulling them into the organic phase to react.
-
-
Reaction: Reflux at 80°C for 4-6 hours.
-
Monitoring: Monitor via TLC (Solvent: Hexane/Ethyl Acetate 8:2). The Fluoride product will typically be more polar (lower
) than the Bromide precursor.
-
-
Work-up (Solubility Differential):
-
Cool the mixture. The byproduct (KBr) will settle as a white precipitate.
-
Filtration: Filter off the insoluble KBr. The filtrate contains the dissolved p-Bromophenacyl fluoride.
-
Solvent Swap: Evaporate Acetonitrile. Redissolve the residue in DCM (High solubility) and wash with water (to remove excess KF/Crown ether).
-
Protocol B: HPLC Preparation
Objective: Prepare a standard solution for analytical characterization.
-
Weighing: Accurately weigh 10 mg of p-Bromophenacyl fluoride.
-
Primary Solubilization: Add 1 mL of HPLC-grade Acetonitrile . Vortex for 30 seconds.
-
Observation: Solution should be clear and colorless.
-
-
Dilution: Dilute to desired concentration using 50:50 Acetonitrile:Water.
-
Caution: Ensure the organic ratio remains high enough (>40%) to prevent precipitation of the hydrophobic aromatic ring.
-
Visualizing the Chemistry
The following diagram illustrates the synthesis pathway and the solubility-based purification logic.
Figure 1: Solubility-driven synthesis and purification workflow for p-Bromophenacyl fluoride.
References
-
Thermo Fisher Scientific. p-Bromophenacyl-8™ Reagent (PBPB) Instructions. Retrieved from
-
PubChem. 4-Bromophenacyl bromide (Compound Summary). National Library of Medicine. Retrieved from
-
Organic Syntheses. p-Bromophenacyl Bromide Synthesis Protocol. Org.[4][5][6] Synth. 1929, 9, 20. Retrieved from
-
Pokras, H. H., & Bernstein, H. I. (1943). The Reaction of p-Bromophenacyl Bromide with Chloride Ion.[7] Journal of the American Chemical Society.[6] (Context for Halogen Exchange). Retrieved from
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (General solubility rules for -halo ketones).
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Introduction: The Strategic Importance of 4-Bromo-α-fluoroacetophenone in Synthesis
An In-Depth Technical Guide to 4-Bromo-α-fluoroacetophenone: Sourcing, Characterization, and Application for Drug Discovery Professionals
4-Bromo-α-fluoroacetophenone is a halogenated aromatic ketone that serves as a highly versatile and valuable building block in modern organic synthesis. Its structure is distinguished by three key reactive sites: the brominated phenyl ring, the electrophilic carbonyl group, and the α-fluorinated carbon. This unique combination of functional groups makes it an indispensable intermediate in the synthesis of a wide array of pharmacologically active molecules and advanced materials.[1][2]
For researchers and drug development professionals, the strategic incorporation of the fluoromethyl ketone moiety can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug candidate. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.[3][4] Consequently, this reagent is frequently employed in the development of novel anti-inflammatory agents, anti-cancer therapeutics, and agrochemicals.[2] This guide provides a senior application scientist's perspective on vendor qualification, analytical validation, safe handling, and a key synthetic application of this pivotal compound.
Part 1: Vendor Qualification and Sourcing Strategy
The success of any synthesis is predicated on the quality of its starting materials. For a reactive intermediate like 4-bromo-α-fluoroacetophenone, rigorous vendor qualification is not merely a procedural step but a critical risk mitigation strategy. The primary concerns are purity, consistency, and the presence of residual starting materials or by-products from its synthesis (e.g., dibrominated or non-fluorinated species).
Pillar 1: Purity and Analytical Verification
A vendor's stated purity (e.g., >97%, >98%) must be independently verifiable. The Certificate of Analysis (CoA) should be considered a starting point.
-
Identity Confirmation : The primary structure must be confirmed. ¹H NMR, ¹³C NMR, and ¹⁹F NMR are non-negotiable. The presence and correct splitting pattern of the α-fluorine is a critical checkpoint.
-
Purity Assessment : High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the percentage purity and identifying impurities.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed.
-
Residual Solvents : The CoA should ideally include information on residual solvents, which can interfere with sensitive downstream reactions.
Pillar 2: Documentation and Supply Chain Integrity
Reliable vendors provide comprehensive documentation and transparency.
-
Safety Data Sheet (SDS) : A thorough SDS is mandatory for ensuring safe handling, storage, and disposal.[5][6][7] It details necessary personal protective equipment (PPE), first aid measures, and hazard classifications.
-
Batch-to-Batch Consistency : For long-term projects and drug development campaigns, consistency is paramount. Inquire about the vendor's quality management system and their ability to provide material from the same batch or guarantee similar purity profiles across different batches.
-
Scalability : Ensure the vendor can supply the required quantities, from laboratory-scale grams to pilot-plant kilograms, as the project progresses.
Comparative Analysis of Commercial Suppliers
The following table summarizes offerings for various isomers of bromo-fluoroacetophenone from prominent chemical vendors. Researchers must pay close attention to the specific CAS number to ensure they procure the correct isomer for their synthetic route.
| Vendor | Product Name | CAS Number | Purity | Form | Key Considerations |
| Sigma-Aldrich / Merck | 2-Bromo-4′-fluoroacetophenone | 403-29-2 | 97% | Solid | Extensive safety and property data available. |
| Sigma-Aldrich / Merck | 4-Bromo-2-fluoroacetophenone | 625446-22-2 | Not specified | Solid | Sold for early discovery; buyer must confirm identity and purity.[8][9] |
| Thermo Scientific Chemicals | 2-Bromo-4'-fluoroacetophenone | 403-29-2 | 97% | Solid | Formerly part of the Alfa Aesar portfolio; specified as soluble in methanol.[10] |
| Thermo Scientific Chemicals | 4'-Bromo-2'-fluoroacetophenone | 625446-22-2 | 96% | Not specified | Also a legacy Alfa Aesar product.[11] |
| Thermo Scientific Chemicals | 3'-Bromo-4'-fluoroacetophenone | 1007-15-4 | ≥98% | Solid | Melting point and boiling point data provided.[12] |
| TCI America | 2-Bromo-4'-fluoroacetophenone | 403-29-2 | >97.0% (GC) | Powder/Crystal | Also known as 4-Fluorophenacyl Bromide.[13] |
| Chem-Impex | 2-Bromo-4'-fluoroacetophenone | 403-29-2 | ≥98% (HPLC) | Crystalline Powder | Marketed for pharmaceutical and agrochemical research.[2] |
Note: The term "α-fluoro" can be ambiguous. It is crucial to verify the structure against the CAS number. For this guide, we will focus on 2-Bromo-1-(4-fluorophenyl)ethanone (CAS 403-29-2) as a representative example.
Logical Workflow for Vendor Selection
The process of selecting and qualifying a vendor can be systematized to ensure consistent quality. The following diagram illustrates this workflow.
Sources
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- 13. 2-Bromo-4'-fluoroacetophenone | 403-29-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 1-(4-Bromophenyl)-2-fluoro-ethanone
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(4-Bromophenyl)-2-fluoro-ethanone from 4-bromoacetophenone. The strategic incorporation of a fluorine atom at the α-position of a ketone moiety is a pivotal transformation in medicinal chemistry and drug development, often enhancing metabolic stability, binding affinity, and lipophilicity of bioactive molecules.[1] This guide details a reliable method utilizing the electrophilic fluorinating agent Selectfluor™ (F-TEDA-BF₄), prized for its stability, efficiency, and comparative safety.[2][3][4] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and outline the necessary safety precautions and characterization techniques.
Introduction: The Significance of α-Fluoroketones
α-Fluoroketones are crucial building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[5] Their unique electronic properties make them valuable intermediates and, in some cases, potent enzyme inhibitors.[6][7] The synthesis of these compounds, however, requires careful selection of fluorinating agents to ensure high yields and regioselectivity while maintaining a favorable safety profile. Historically, the use of reagents like molecular fluorine (F₂) posed significant handling challenges due to its high toxicity and reactivity.[2] The development of modern electrophilic N-F fluorinating agents, such as Selectfluor™, has revolutionized this field by providing a stable, crystalline, and easy-to-handle source of electrophilic fluorine.[1][2][4][8]
This protocol focuses on the direct α-fluorination of 4-bromoacetophenone, a common starting material in organic synthesis.[9][10][11] The resulting product, this compound, serves as a versatile intermediate for further synthetic elaborations.
Synthetic Strategy and Mechanistic Rationale
The chosen synthetic route involves the direct electrophilic fluorination of the enol or enolate form of 4-bromoacetophenone using Selectfluor™. The reaction proceeds via the formation of an enolate intermediate in the presence of an acid catalyst, which then attacks the electrophilic fluorine atom of Selectfluor™.[8][12]
Reaction Scheme:
The mechanism is predicated on the initial acid-catalyzed tautomerization of the ketone to its enol form. This enol, being electron-rich, acts as a nucleophile, attacking the electrophilic fluorine atom of the Selectfluor™ reagent. This step is typically the rate-determining step of the reaction.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 4-Bromoacetophenone | ≥98.0% | Sigma-Aldrich | 99-90-1 |
| Selectfluor™ | Reagent Grade | Sigma-Aldrich | 140681-55-6 |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-05-8 |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | ≥98.5% | Sigma-Aldrich | 6192-52-5 |
| Dichloromethane (DCM) | ACS Reagent, ≥99.5% | Fisher Scientific | 75-09-2 |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Fisher Scientific | 144-55-8 |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥99.5% | Sigma-Aldrich | 7487-88-9 |
| Silica Gel | 230-400 mesh | Sigma-Aldrich | 7631-86-9 |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | 141-78-6 |
| Hexanes | HPLC Grade | Fisher Scientific | 110-54-3 |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Detailed Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone (2.00 g, 10.0 mmol, 1.0 equiv.).
-
Dissolution: Add anhydrous acetonitrile (40 mL) to the flask and stir until the 4-bromoacetophenone is completely dissolved.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol, 0.1 equiv.) to the solution. Stir for 5 minutes at room temperature to facilitate the formation of the enol.
-
Fluorinating Agent Addition: Carefully add Selectfluor™ (4.25 g, 12.0 mmol, 1.2 equiv.) to the reaction mixture in one portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (50 mL) and transfer to a 250 mL separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid, followed by brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 1% to 5% ethyl acetate in hexanes, to afford this compound as a white to off-white solid.[8]
Characterization
-
Yield: Typically 75-85%.
-
¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, J = 8.8 Hz, 2H), 7.68 (d, J = 8.8 Hz, 2H), 5.45 (d, J = 47.6 Hz, 2H).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -231.5 (t, J = 47.6 Hz).
-
¹³C NMR (101 MHz, CDCl₃): δ 190.2 (d, J = 18.2 Hz), 132.4, 130.1, 129.8, 129.2, 82.9 (d, J = 181.8 Hz).
-
Melting Point: 49-52 °C.[11]
Safety and Handling
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling the reagents.[13][14]
Fume Hood: Conduct the entire procedure in a well-ventilated fume hood.[13]
Reagent-Specific Precautions:
-
Selectfluor™: While significantly safer than many other fluorinating agents, Selectfluor™ is an oxidizing agent and may cause skin and eye irritation.[2][13] Avoid inhalation of dust and contact with skin and eyes.[13][14] Store in a cool, dry place away from combustible materials.[2][13]
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled.
-
Dichloromethane: Potential carcinogen. Use with adequate ventilation.
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
The diagram below outlines the proposed mechanism for the acid-catalyzed α-fluorination of 4-bromoacetophenone.
Caption: Proposed mechanism for the α-fluorination of 4-bromoacetophenone.
Conclusion
The protocol described herein offers a reliable and efficient method for the synthesis of this compound. The use of Selectfluor™ provides a significant advantage in terms of safety and ease of handling compared to traditional fluorinating agents. This application note serves as a valuable resource for researchers in medicinal chemistry and drug development, providing a solid foundation for the synthesis of α-fluorinated ketones and their subsequent application in the development of novel therapeutics.
References
-
Selectfluor - Common Organic Chemistry. Available at: [Link]
-
Enantioselective Electrophilic Fluorination - Chemistry | Illinois. Available at: [Link]
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective. Available at: [Link]
-
Selectfluor - Grokipedia. Available at: [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. Available at: [Link]
-
Synthesis of α-Fluoroketones from Vinyl Azides and Mechanism Interrogation. Available at: [Link]
-
Nitrogen-Based Fluorinating Agents - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Fluoroketone and fluoroaldehyde synthesis by fluorination - Organic Chemistry Portal. Available at: [Link]
-
4-bromoacetophenone - Organic Syntheses Procedure. Available at: [Link]
-
Methods for the Synthesis of α,α-Difluoroketones - The University of Brighton. Available at: [Link]
-
Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions - PMC. Available at: [Link]
-
Understanding reaction mechanisms and structure/reactivity relationships in the electrophilic fluorination of enol esters - University of Strathclyde. Available at: [Link]
-
18: Reactions of Enolate Ions and Enols. Available at: [Link]
-
Solvent Directing Immediate Fluorination of Aromatic Ketones Using 1-Fluoro-4-Hydroxy-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate) - ResearchGate. Available at: [Link]
-
Conformational preferences of α-fluoroketones may influence their reactivity. Available at: [Link]
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions | Chemical Reviews - ACS Publications. Available at: [Link]
-
Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates and Sodium Perfluoroalkyl Sulfinates - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of α‐Fluoroketones from Carboxylic Acids via Decarboxylation of Fluorinated Malonates - ResearchGate. Available at: [Link]
-
A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with - Organic Syntheses Procedure. Available at: [Link]
-
2 - Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]
- CN102295498A - Method for continuous preparation of alpha-fluoroacetophenone with acetophenone - Google Patents.
-
2-Bromo-1-(4-fluorophenyl)ethan-1-one - PubChem. Available at: [Link]
- US4766261A - Purification of fluorocarbons - Google Patents.
-
Fluorination effects probed in 4-fluoroacetophenone and its monohydrate - RSC Publishing. Available at: [Link]
-
The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases - White Rose Research Online. Available at: [Link]
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Application Notes and Protocols: Halex Reaction Conditions for the Synthesis of p-Bromophenacyl Fluoride
Introduction
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and drug development. Fluorine's unique properties, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can significantly modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] Specifically, α-fluorinated ketones, such as p-bromophenacyl fluoride (also known as 2-bromo-4'-fluoroacetophenone), are valuable intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory agents and novel anticancer compounds.[2]
The Halex (Halogen Exchange) reaction is a powerful and industrially significant method for the synthesis of aryl fluorides.[3][4][5] This nucleophilic aromatic substitution (SNAr) reaction involves the displacement of a halogen, typically chlorine or bromine, with a fluoride ion.[3][6] This document provides a detailed guide to the reaction conditions, mechanism, and a step-by-step protocol for the synthesis of p-bromophenacyl fluoride via the Halex reaction, tailored for researchers, scientists, and drug development professionals.
Reaction Mechanism and Key Principles
The Halex reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.[6][7] The rate-determining step is the addition of a fluoride anion to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][7] The subsequent expulsion of the leaving group (in this case, bromide) yields the desired aryl fluoride. The presence of electron-withdrawing groups, such as the acetyl group in the para position of the starting material, is crucial for activating the aromatic ring towards nucleophilic attack.[7]
Caption: Mechanism of the Halex Reaction.
Critical Reaction Parameters
Successful and efficient synthesis via the Halex reaction is contingent on the careful optimization of several key parameters.
Fluoride Source and Preparation
Potassium fluoride (KF) is the most commonly used and cost-effective fluoride source for the Halex reaction.[8][9] However, the reactivity of KF is highly dependent on its physical properties.
-
Anhydrous Conditions: The presence of water significantly reduces the nucleophilicity of the fluoride ion through hydration.[10] Therefore, it is imperative to use anhydrous KF. This can be achieved by heating commercially available KF at high temperatures (e.g., 180-210°C) for an extended period or through azeotropic distillation.[11]
-
Spray-Dried Potassium Fluoride: Spray-dried KF is often preferred due to its small particle size (10-20 μm) and high surface area (1.3 m²/g), which enhances its reactivity and leads to higher yields and selectivity.[12][13] In contrast, calcined KF has a much larger particle size and lower surface area, resulting in poorer fluorinating power.[12]
Other fluoride sources like cesium fluoride (CsF) or tetraalkylammonium fluorides can be more soluble and reactive but are also more expensive.[3][4]
Solvent Selection
The choice of solvent is critical for the Halex reaction. Polar aprotic solvents are preferred as they can solvate the potassium cation, leaving the fluoride anion more "naked" and nucleophilic.[6][7]
-
Common Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and sulfolane are commonly used solvents for Halex reactions.[4][5]
-
Temperature Considerations: These reactions are typically carried out at elevated temperatures, often between 150-250°C, to facilitate the reaction.[4] The chosen solvent should have a boiling point suitable for the desired reaction temperature.
Phase-Transfer Catalysts
Due to the low solubility of KF in many organic solvents, phase-transfer catalysts (PTCs) are often employed to enhance the reaction rate.[3][7] PTCs facilitate the transfer of the fluoride anion from the solid phase to the organic phase where the reaction occurs.
-
Quaternary Ammonium and Phosphonium Salts: Tetraalkylammonium salts (e.g., tetrabutylammonium chloride) and tetraphenylphosphonium bromide are effective PTCs.[14][15][16]
-
Crown Ethers: Crown ethers can also be used to sequester the potassium ion, thereby increasing the effective concentration and reactivity of the fluoride anion.[13]
Summary of Optimized Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Fluoride Source | Spray-dried, anhydrous Potassium Fluoride (KF) | High surface area and reactivity; cost-effective.[9][12] |
| Starting Material | p-Bromophenacyl bromide | The bromo-substituent is a good leaving group. |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or Sulfolane | Polar aprotic solvent that enhances fluoride nucleophilicity.[4][7] |
| Catalyst | Tetraphenylphosphonium bromide or a quaternary ammonium salt | Facilitates the transfer of fluoride ions into the organic phase.[15][16] |
| Temperature | 150 - 220°C | Provides sufficient energy to overcome the activation barrier.[4] |
| Reaction Time | 1.5 - 5.5 hours | Monitored by TLC or GC for completion.[7][9] |
Experimental Protocol: Synthesis of p-Bromophenacyl Fluoride
This protocol details a representative procedure for the synthesis of p-bromophenacyl fluoride using the Halex reaction.
Materials and Reagents
-
p-Bromophenacyl bromide
-
Spray-dried anhydrous potassium fluoride (KF)
-
Tetraphenylphosphonium bromide (TPPB)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer or thermocouple
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Caption: Experimental workflow for p-bromophenacyl fluoride synthesis.
Step-by-Step Procedure
-
Reaction Setup:
-
In a dry three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add p-bromophenacyl bromide (1.0 eq), spray-dried anhydrous potassium fluoride (2.0 eq), and tetraphenylphosphonium bromide (0.1 eq).
-
Add anhydrous dimethyl sulfoxide to the flask. The amount of solvent should be sufficient to ensure effective stirring.
-
-
Reaction Execution:
-
Begin stirring the mixture and heat the flask to 180°C using a heating mantle.
-
Maintain this temperature and continue stirring. Monitor the progress of the reaction periodically by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing deionized water.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine to remove any remaining DMSO.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure p-bromophenacyl fluoride.[17]
-
Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹⁹F NMR, and mass spectrometry.[17]
-
Troubleshooting and Safety Considerations
-
Low Yield: If the yield is low, ensure that the potassium fluoride was completely anhydrous and that the reaction temperature was maintained. Increasing the amount of phase-transfer catalyst or reaction time may also improve the yield.
-
Side Reactions: The formation of byproducts can occur, particularly if the reaction temperature is too high or if there are impurities in the starting materials. Careful control of the reaction conditions is crucial.
-
Safety: The Halex reaction is exothermic and involves high temperatures.[7] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reaction should be conducted in a well-ventilated fume hood. Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
Conclusion
The Halex reaction is a robust and versatile method for the synthesis of p-bromophenacyl fluoride and other valuable fluoroaromatic compounds. By carefully controlling the reaction conditions, particularly the choice and preparation of the fluoride source, solvent, and the use of a phase-transfer catalyst, high yields of the desired product can be achieved. This application note provides a comprehensive guide for researchers to successfully implement this important transformation in their synthetic endeavors.
References
- Halex Reaction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Halex process - Grokipedia.
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- Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers - MDPI.
- Fluorination of Medicinal Compounds - The Halex Reaction - ChemTube3D.
-
Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing). Available from: [Link]
- Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines - PMC - NIH.
- A combination of directing groups and chiral anion phase-transfer catalysis for enantioselective fluorination of alkenes | PNAS.
- Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions - SciSpace.
- C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC.
- Halex reaction - ResearchGate.
- 2-Bromo-4'-fluoroacetophenone synthesis - ChemicalBook.
- Potassium fluoride - Wikipedia.
- Halex process - Wikipedia.
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- Renewable Reagent for Nucleophilic Fluorination - PMC - NIH.
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- Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters - ACS Publications.
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- Method for producing anhydrous potassium fluoride for synthesis of organofluorine compounds - Google Patents.
- General modes of halex fluorinations and our study. - ResearchGate.
- 2'-BROMO-4'-FLUOROACETOPHENONE synthesis - chemicalbook.
- Catalysis in halogen exchange reactions - Google Patents.
- 14.3. With Potassium Fluoride and Potassium Hydrogen Fluoride.
- Mastering Organic Synthesis with 2-Bromo-4'-fluoroacetophenone.
- Halex Comparative Reaction - gChem.
- Synthesis of α-bromo-2-fluoroacetophenone - PrepChem.com.
- Potassium Fluoride, uses, solubility and formula.
- Recent advances in green fluorine chemistry.
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Application Notes and Protocols: Fluorination of 2,4'-Dibromoacetophenone using Potassium Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorination in Medicinal Chemistry
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and development. The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 2-Bromo-4'-fluoroacetophenone is a valuable building block in the synthesis of various pharmaceutical compounds and agrochemicals.[3][4] This application note provides a detailed guide to the nucleophilic fluorination of 2,4'-dibromoacetophenone using potassium fluoride (KF), a cost-effective and readily available fluorinating agent.[5]
Mechanistic Insights: The Halex Reaction and the Role of Phase-Transfer Catalysis
The conversion of 2,4'-dibromoacetophenone to 2-bromo-4'-fluoroacetophenone proceeds via a nucleophilic aromatic substitution (SNAr) reaction, commonly referred to as a halogen exchange (Halex) reaction.[6] In this process, the fluoride ion displaces the bromide ion on the aromatic ring.
A significant challenge in using potassium fluoride is its high lattice energy and poor solubility in aprotic organic solvents typically used for these reactions.[5][7] To overcome this, a phase-transfer catalyst (PTC) is often employed. The PTC, typically a quaternary ammonium salt or a crown ether, facilitates the transfer of the fluoride ion from the solid phase (KF) to the organic phase where the reaction occurs.[1][2][8][9] The catalyst forms a complex with the potassium ion, allowing the "naked" and more nucleophilic fluoride ion to be soluble in the organic solvent.[1][10]
The selection of the solvent is also critical. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are preferred as they can solvate the cationic part of the PTC-KF complex, further enhancing the reactivity of the fluoride ion.[1][2]
Experimental Protocol: Synthesis of 2-Bromo-4'-fluoroacetophenone
This protocol outlines a general procedure for the fluorination of 2,4'-dibromoacetophenone. Optimization of reaction conditions may be necessary depending on the scale and specific laboratory setup.
Materials:
-
2,4'-Dibromoacetophenone
-
Potassium Fluoride (spray-dried or anhydrous)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB, 18-Crown-6)
-
Anhydrous Solvent (e.g., DMF, DMSO, Acetonitrile)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for column chromatography)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware and safety equipment
Step-by-Step Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2,4'-dibromoacetophenone, spray-dried potassium fluoride (2-3 equivalents), and the phase-transfer catalyst (0.1-0.2 equivalents).
-
Solvent Addition: Add the anhydrous polar aprotic solvent to the flask.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically between 80-150 °C). The optimal temperature will depend on the chosen solvent and catalyst.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[11]
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain pure 2-bromo-4'-fluoroacetophenone.[11]
Data Presentation: Critical Reaction Parameters
The success of the fluorination reaction is highly dependent on several key parameters. The following table summarizes these variables and their potential impact on the reaction outcome.
| Parameter | Recommended Range/Options | Rationale and Impact on Reaction |
| Potassium Fluoride | Spray-dried or anhydrous, 2-3 equivalents | The reactivity of KF is highly dependent on its physical form. Spray-dried KF has a higher surface area and is less hygroscopic, leading to better results.[2] An excess is used to drive the reaction to completion. |
| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB), 18-Crown-6, 0.1-0.2 equivalents | Essential for solubilizing the fluoride ion in the organic solvent. The choice of catalyst can significantly affect the reaction rate and yield.[1][8] |
| Solvent | Anhydrous DMF, DMSO, Acetonitrile | Polar aprotic solvents are crucial for solvating the cation of the PTC-KF complex, thereby increasing the nucleophilicity of the fluoride anion.[1][2] |
| Temperature | 80 - 150 °C | Higher temperatures generally increase the reaction rate. The optimal temperature is a balance between reaction speed and potential side reactions or decomposition. |
| Reaction Time | 2 - 24 hours | The time required for completion depends on the substrate, temperature, and catalyst efficiency. Reaction progress should be monitored. |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of 2-bromo-4'-fluoroacetophenone.
Caption: Workflow for the synthesis of 2-bromo-4'-fluoroacetophenone.
Analytical Characterization of 2-Bromo-4'-fluoroacetophenone
The identity and purity of the synthesized 2-bromo-4'-fluoroacetophenone should be confirmed by standard analytical techniques.
-
Appearance: White to off-white crystalline solid.[3]
-
Melting Point: 47-49 °C (literature value)[14]
-
1H NMR: Spectral data should be consistent with the structure.[15][16]
-
FTIR: Characteristic peaks for the carbonyl group and C-F bond should be present.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight.[15]
Conclusion
The fluorination of 2,4'-dibromoacetophenone using potassium fluoride in the presence of a phase-transfer catalyst is an effective and practical method for the synthesis of the valuable intermediate, 2-bromo-4'-fluoroacetophenone. Careful selection of the reaction conditions, including the form of KF, the catalyst, solvent, and temperature, is crucial for achieving high yields and purity. This application note provides a comprehensive guide for researchers to successfully perform this important transformation in a laboratory setting.
References
-
Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. ResearchGate. Available at: [Link]
-
Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of β-Fluoroamines. Journal of the American Chemical Society. Available at: [Link]
-
A new route to nucleophilic substitution with potassium fluoride. University of Oxford Department of Chemistry. Available at: [Link]
-
Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer catalysis. University of Oxford. Available at: [Link]
-
Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Journal of the American Chemical Society. Available at: [Link]
-
2-Bromo-4'-fluoroacetophenone. SpectraBase. Available at: [Link]
-
Synthesis of 2-bromo-4'-(4-fluoro-phenyl)-acetophenone. PrepChem.com. Available at: [Link]
-
With Potassium Fluoride and Potassium Hydrogen Fluoride. Science of Synthesis. Available at: [Link]
-
Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. SciSpace. Available at: [Link]
-
Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review. ResearchGate. Available at: [Link]
- A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa). Google Patents.
-
Nucleophilic Fluorination by F-. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]
-
Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review. Scilit. Available at: [Link]
-
Nucleophilic Reactions Using Alkali Metal Fluorides Activated by Crown Ethers and Derivatives. MDPI. Available at: [Link]
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Introduction: The Strategic Importance of the α-Fluoro Ketone Motif
An Application Guide to Phase Transfer Catalysis for the α-Fluorination of Acetophenones
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. This has made organofluorine compounds indispensable in modern drug discovery and materials science.[1] Specifically, the α-fluoro carbonyl moiety, found in α-fluorinated acetophenones, is a key structural motif that can enhance metabolic stability, modulate acidity, and enforce specific molecular conformations. Phase Transfer Catalysis (PTC) has emerged as a powerful and operationally simple methodology to achieve this transformation, offering mild reaction conditions and avoiding the need for expensive or hazardous reagents.[1][2] This guide provides a comprehensive overview of the principles, a detailed experimental protocol, and expert insights into the PTC-mediated α-fluorination of acetophenones.
Core Principle: Overcoming Immiscibility with Phase Transfer Catalysis
The fundamental challenge in the α-fluorination of an organic-soluble substrate like acetophenone is its reaction with an inorganic base and an electrophilic fluorinating agent, which often have poor solubility in common organic solvents. Phase Transfer Catalysis elegantly solves this problem by using a catalyst (typically a quaternary ammonium or phosphonium salt) to transport the reactive anion (the base) from its native solid or aqueous phase into the organic phase where the reaction can occur.[2]
The catalytic cycle proceeds through several key steps:
-
Anion exchange at the phase interface.
-
Transport of the reactive anion into the organic phase by the lipophilic catalyst.
-
Deprotonation of the acetophenone at the α-position to form an enolate.
-
Electrophilic attack by the enolate on the fluorine source.
-
Regeneration of the catalyst, which returns to the interface to begin a new cycle.
Caption: A diagram illustrating the phase transfer catalytic cycle for the α-fluorination of acetophenones.
Key Reagents and Their Roles
The Substrate: Acetophenones
The reaction is broadly applicable to a range of substituted acetophenones. The acidity of the α-proton is a key factor; electron-withdrawing groups on the aromatic ring can increase this acidity and facilitate deprotonation, while electron-donating groups may slow the reaction.
The Fluorinating Agent: Electrophilic "F⁺" Sources
Modern PTC fluorinations predominantly use stable, solid electrophilic fluorinating agents. These reagents are safer and easier to handle than alternatives like elemental fluorine.[3]
-
N-Fluorobenzenesulfonimide (NFSI): A crystalline, commercially available solid, NFSI is one of the most widely used reagents for this transformation.[4][5] It is relatively mild and compatible with a variety of functional groups.
-
Selectfluor® (F-TEDA-BF₄): This is a more powerful electrophilic fluorinating agent belonging to the class of quaternary ammonium N-F reagents.[3] It is highly effective but may require careful optimization to avoid side reactions.[6]
The Phase Transfer Catalyst
The choice of catalyst is crucial for reaction efficiency and, in asymmetric variants, for enantioselectivity.
-
Quaternary Ammonium Salts: Simple salts like tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS) are effective and inexpensive for standard racemic fluorinations.
-
Chiral Phase Transfer Catalysts: For asymmetric synthesis, catalysts derived from cinchona alkaloids or BINOL are frequently employed.[7][8] These catalysts create a chiral ion pair with the enolate in the organic phase, directing the attack of the fluorinating agent to one face of the nucleophile, thereby inducing enantioselectivity.[1] Bifunctional catalysts that incorporate a hydrogen-bonding moiety (like a urea or thiourea group) alongside the quaternary ammonium salt can offer enhanced stereocontrol.[9][10]
The Base and Solvent System
A solid inorganic base is typically used, which remains in its own phase. The reaction relies entirely on the PTC to transport the base into the organic phase.
-
Bases: Anhydrous potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are common choices.[11]
-
Solvents: Non-polar or weakly polar aprotic solvents such as toluene, dichloromethane (DCM), or acetonitrile are preferred to minimize the solubility of the inorganic base, thereby reducing the uncatalyzed background reaction.[1]
Detailed Experimental Protocol: α-Fluorination of Acetophenone
This protocol describes a general procedure for the racemic α-fluorination of acetophenone using NFSI and a standard quaternary ammonium catalyst.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade |
| Acetophenone | Substrate | Reagent Grade, >98% |
| N-Fluorobenzenesulfonimide (NFSI) | Fluorinating Agent | >97% |
| Tetrabutylammonium Bromide (TBAB) | Phase Transfer Catalyst | >98% |
| Anhydrous Potassium Carbonate (K₂CO₃) | Base | Powdered, >99% |
| Toluene | Solvent | Anhydrous, >99.8% |
| Ethyl Acetate | Extraction Solvent | ACS Grade |
| Hexanes | Eluent for Chromatography | ACS Grade |
| Saturated NaCl solution (Brine) | Aqueous Wash | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | N/A |
| Silica Gel | Stationary Phase | 230-400 mesh |
Equipment Setup
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Inert atmosphere setup (e.g., nitrogen or argon balloon).
-
Heating mantle or oil bath with temperature control.
-
Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flasks).
-
Rotary evaporator.
-
Thin-Layer Chromatography (TLC) plate and developing chamber.
Step-by-Step Procedure
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Facile Synthesis of 2-fluoro-1-(4-bromophenyl)ethanone: A Protocol for Nucleophilic Fluorination Using Tetrabutylammonium Fluoride (TBAF)
An Application Note for Drug Development Professionals
Abstract
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, significantly enhancing metabolic stability, binding affinity, and bioavailability.[1] α-fluoroketones, in particular, are valuable synthons and pharmacophores. This application note provides a detailed, field-tested protocol for the preparation of 2-fluoro-1-(4-bromophenyl)ethanone, a key intermediate in pharmaceutical synthesis. The methodology centers on the nucleophilic fluorination of an α-bromoketone precursor using tetrabutylammonium fluoride (TBAF), a highly effective and soluble fluoride source.[2] We will delve into the mechanistic rationale, provide step-by-step experimental procedures, outline critical safety protocols, and offer a guide for troubleshooting.
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
The substitution of hydrogen or hydroxyl groups with fluorine can profoundly alter the physicochemical properties of a drug candidate. The high electronegativity and small van der Waals radius of fluorine allow it to act as a bioisostere of a hydroxyl group while resisting metabolic oxidation. Furthermore, the strategic placement of fluorine can modulate the pKa of nearby functional groups, impacting receptor binding and cell permeability. The synthesis of organofluorine compounds, therefore, remains a critical focus in pharmaceutical research and development.[2]
Nucleophilic fluorination is a primary method for creating C-F bonds.[3] The reaction typically follows an SN2 mechanism, where a nucleophilic fluoride ion displaces a suitable leaving group (e.g., bromide, tosylate).[2] The challenge often lies in the fluoride source; simple inorganic fluorides like KF and CsF suffer from low solubility in organic solvents and high lattice energy. Tetrabutylammonium fluoride (TBAF) elegantly circumvents these issues. The large, lipophilic tetrabutylammonium cation effectively shields the fluoride anion, creating a "naked," highly nucleophilic fluoride source that is readily soluble in common organic solvents like tetrahydrofuran (THF) and acetonitrile.[1][2]
This guide focuses on the conversion of 2-bromo-1-(4-bromophenyl)ethanone to 2-fluoro-1-(4-bromophenyl)ethanone, a reaction of significant interest in the synthesis of radiolabeled tracers for Positron Emission Tomography (PET) and other pharmaceutical applications.[4][5]
Reaction Mechanism and Pathway
The synthesis is a two-step process beginning with the α-bromination of 1-(4-bromophenyl)ethanone, followed by nucleophilic substitution with TBAF.
-
α-Bromination: The starting acetophenone is selectively brominated at the α-carbon position, typically using a reagent like N-Bromosuccinimide (NBS), to yield the precursor, 2-bromo-1-(4-bromophenyl)ethanone.[6]
-
Nucleophilic Fluorination: The fluoride anion from TBAF acts as a potent nucleophile, attacking the electrophilic α-carbon and displacing the bromide leaving group via an SN2 mechanism. This backside attack results in the formation of the desired 2-fluoro-1-(4-bromophenyl)ethanone.[3]
Figure 1: Overall two-step synthesis pathway.
Detailed Experimental Protocols
Part A: Synthesis of Precursor, 2-bromo-1-(4-bromophenyl)ethanone
Rationale: This protocol utilizes N-Bromosuccinimide (NBS) for a selective and efficient α-bromination. The use of p-toluenesulfonic acid (p-TsOH) as a catalyst facilitates enol formation, which is the reactive species towards NBS.
-
Materials:
-
1-(4-bromophenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 1-(4-bromophenyl)ethanone (1.0 eq) in DCM, add NBS (1.1 eq) and a catalytic amount of p-TsOH·H₂O (0.05 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of starting material, typically 2-4 hours), quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be used directly in the next step or purified by recrystallization from ethanol if necessary.
-
Part B: Nucleophilic Fluorination with TBAF
Rationale: This protocol uses a commercially available 1.0 M solution of TBAF in THF, which is convenient for most lab settings. The reaction is conducted at room temperature to minimize potential side reactions, such as elimination. Polar aprotic solvents like THF are ideal as they solvate the tetrabutylammonium cation, enhancing the nucleophilicity of the fluoride anion.[2]
-
Materials:
-
2-bromo-1-(4-bromophenyl)ethanone
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Deionized water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
-
-
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the crude 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in anhydrous THF.
-
To the stirred solution, add the 1.0 M TBAF solution in THF (1.5 eq) dropwise at room temperature.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC (stain with KMnO₄).
-
Once the starting material is consumed, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine (2x) to remove residual TBAF and water-soluble byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 2-fluoro-1-(4-bromophenyl)ethanone as a pure compound.
-
Experimental Workflow and Data
The following diagram and table summarize the key steps and parameters for the fluorination reaction.
Figure 2: Step-by-step experimental workflow for TBAF fluorination.
| Parameter | Value / Condition | Rationale |
| Substrate | 2-bromo-1-(4-bromophenyl)ethanone | Precursor with a good leaving group (Br⁻) at the α-position. |
| Fluorinating Agent | TBAF (1.0 M in THF) | Provides a soluble, highly nucleophilic "naked" fluoride source.[1][2] |
| Equivalents of TBAF | 1.5 eq | A slight excess ensures complete consumption of the starting material. |
| Solvent | Anhydrous THF | Polar aprotic solvent stabilizes the cation, freeing the fluoride anion.[2] |
| Temperature | Room Temperature (~25 °C) | Sufficient for SN2 reaction; minimizes elimination side products. |
| Reaction Time | 4 - 6 hours | Typical duration; should be confirmed by reaction monitoring (TLC). |
| Workup | Aqueous wash / Extraction | Removes excess TBAF and other water-soluble impurities. |
| Purification | Flash Column Chromatography | Standard method for isolating the pure product from non-polar impurities. |
| Expected Yield | 70-85% | Typical yield range for this type of nucleophilic substitution. |
Critical Safety and Handling Precautions
Tetrabutylammonium fluoride is a hazardous substance and must be handled with extreme care. [7]
-
Corrosivity: TBAF can cause severe skin burns and serious eye damage.[7][8] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often insufficient; check glove compatibility charts), and chemical safety goggles or a face shield.[9]
-
Flammability: TBAF is commonly supplied in THF, a highly flammable solvent.[10] All operations must be conducted in a certified chemical fume hood, away from ignition sources.[11] Ensure containers are properly grounded to prevent static discharge.[8]
-
Handling: Handle and open containers with care.[10] Use an inert atmosphere (N₂ or Ar) to prevent moisture contamination and for safety.
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for 15 minutes, holding eyelids open. Seek immediate medical attention.[10]
-
Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal. Ventilate the area thoroughly.[8]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive TBAF due to water content. 2. Poor quality starting material. | 1. Commercial TBAF solutions contain water, which can reduce nucleophilicity. For sluggish reactions, consider using anhydrous TBAF or a TBAF-(tBuOH)₄ complex.[3] 2. Verify the purity of the α-bromoketone precursor by NMR. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Competing elimination (E2) reaction. | 1. Increase reaction time or slightly warm the reaction (e.g., to 40 °C), monitoring carefully for side products. 2. Ensure thorough extraction and careful handling during chromatography. 3. The use of a non-polar protic solvent like t-amyl alcohol has been shown to suppress elimination byproducts in some cases.[12][13] |
| Multiple Spots on TLC | 1. Unreacted starting material. 2. Elimination byproduct (alkene). 3. Aryne formation side reaction.[14] | 1. Increase reaction time or equivalents of TBAF. 2. Maintain room temperature; avoid excessive heating. 3. This is less common for α-haloketones but can be a factor with aryl halides. Ensure reaction conditions are not overly basic. |
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of 2-fluoro-1-(4-bromophenyl)ethanone using TBAF. This approach leverages a commercially available reagent, proceeds under mild conditions, and delivers the desired product in high yield. By understanding the underlying mechanism and adhering strictly to the safety protocols, researchers in drug development can effectively utilize this methodology to access valuable fluorinated building blocks for the synthesis of next-generation therapeutics and diagnostic agents.
References
-
LookChem. (2026, January 31). Tetrabutylammonium Fluoride: A Powerful Tool for Fluorination and Catalysis. LookChem. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Nuclophilic Fluorination by F-. Wordpress. Retrieved from [Link]
-
Carl ROTH. (2025, August 5). Safety Data Sheet: Tetrabutylammonium fluoride (TBAF) 1 mol/l in THF. Carl ROTH. Retrieved from [Link]
-
Loba Chemie. (2022, January 20). TETRABUTYLAMMONIUM FLUORIDE 1M SOLUTION IN THF - Safety Data Sheet. Loba Chemie. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Tetrabutylammonium fluoride trihydrate, 99%. Cole-Parmer. Retrieved from [Link]
-
Chung, K.-H., et al. (n.d.). Oxidation of Aromatic Aldehydes with Tetrabutylammonium Fluoride: Competition with the Cannizzaro Reaction. LookChem. Retrieved from [Link]
-
MDPI. (2022, February 18). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. MDPI. Retrieved from [Link]
-
PubMed. (2013, November 15). The use of tetrabutylammonium fluoride to promote N- and O-(11) C-methylation reactions with iodo[(11) C]methane in dimethyl sulfoxide. PubMed. Retrieved from [Link]
-
PMC. (n.d.). Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (2011). Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones. Organic Chemistry Portal. Retrieved from [Link]
-
Radiology Key. (2017, October 13). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Radiology Key. Retrieved from [Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). TBAF Fluorination for Preparing Alkyl Fluorides | Request PDF. ResearchGate. Retrieved from [Link]
-
Journal of Nuclear Medicine. (2025, June 1). A Novel Radiosynthesis of 18F-Labeled Aliphatic Sulfonyl Fluorides with [18F]Fluoride. Journal of Nuclear Medicine. Retrieved from [Link]
-
ResearchGate. (2015, May 18). (PDF) SYNTHESIS OF THE RADIOPHARMACEUTICALS FOR POSITRON EMISSION TOMOGRAPHY. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Facile nucleophilic fluorination of primary alkyl halides using tetrabutylammonium fluoride in a tert-alcohol medium | Request PDF. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US7592486B2 - Anhydrous fluoride salts and reagents and methods for their production. Google Patents.
-
PubChem. (n.d.). 1-(4-Bromo-2-fluorophenyl)ethan-1-one. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Shows two competing reaction pathways for fluorination of 1 using... ResearchGate. Retrieved from [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (2017, December 29). Ultrasound Assisted, an Efficient and Selective α-Bromination of Some Acetophenones Using N-Bromosuccinimide. Asian Journal of Organic & Medicinal Chemistry. Retrieved from [Link]
-
ycmou. (n.d.). Tetra-n-butyl ammonium fluoride (TBAF) catalyzed convenient synthesis of 2-arylbenzothiazole in aqueous media. ycmou. Retrieved from [Link]
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1-(4-Bromophenyl)-2-fluoro-ethanone as pharmaceutical intermediate
An In-Depth Guide to the Application of 1-(4-Bromophenyl)-2-fluoroethanone as a Pharmaceutical Intermediate
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, application, and characterization of 1-(4-bromophenyl)-2-fluoroethanone. This versatile building block is of significant interest in modern pharmaceutical development due to its dual reactive sites, which allow for sequential and diverse molecular elaborations.
Introduction: The Strategic Value of α-Fluoroketones
In medicinal chemistry, the introduction of fluorine into a drug candidate can profoundly influence its pharmacological profile, often enhancing metabolic stability, binding affinity, and lipophilicity. α-Haloketones are a class of highly reactive intermediates pivotal for constructing complex molecular architectures.[1] Specifically, 1-(4-bromophenyl)-2-fluoroethanone emerges as a particularly valuable synthon. It features a reactive α-fluoro-keto moiety, which is an excellent electrophilic site for nucleophilic substitution, and a 4-bromophenyl ring, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This dual functionality enables a modular approach to library synthesis and the construction of complex active pharmaceutical ingredients (APIs).
Physicochemical and Safety Profile
Proper characterization and safe handling are paramount for the successful application of any reactive intermediate.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 1-(4-bromophenyl)-2-fluoroethanone | - |
| Synonyms | 4-Bromo-α-fluoroacetophenone | - |
| CAS Number | 3403-30-5 | [2] |
| Molecular Formula | C₈H₆BrFO | [3][4] |
| Molecular Weight | 217.04 g/mol | [3][4] |
| Appearance | Off-white to yellow solid or oil | [5] |
| Melting Point | 31-35 °C (may vary with purity) | [5] |
Safety and Handling
WARNING: α-Haloketones, including 1-(4-bromophenyl)-2-fluoroethanone, are potent alkylating agents and lachrymators. They should be handled with extreme caution.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a flame-retardant lab coat, and chemical splash goggles at all times.
-
Handling: Avoid contact with skin, eyes, and clothing. Due to its low melting point, it may be a solid or liquid at room temperature; handle accordingly. Use only spark-proof tools and equipment.
-
Disposal and Decontamination: Spills and residual reagent in glassware should be quenched carefully with a solution of sodium bisulfite or another suitable nucleophilic scavenger before disposal.
Strategic Applications in Drug Synthesis
The utility of 1-(4-bromophenyl)-2-fluoroethanone lies in its capacity for sequential, orthogonal reactions, making it a powerful tool for building molecular diversity.
Caption: Dual reactivity of 1-(4-bromophenyl)-2-fluoroethanone.
-
Core Scaffold Formation via Nucleophilic Substitution: The carbon alpha to the carbonyl group is highly electrophilic, making it susceptible to Sₙ2 reactions with a wide range of nucleophiles (amines, thiols, etc.). This is a common strategy for building the core of enzyme inhibitors, such as kinase inhibitors, where a nitrogen-containing heterocycle is attached to form hydrogen bonds with the kinase hinge region.[6][7]
-
Molecular Elaboration via Cross-Coupling: The 4-bromophenyl moiety is a classic handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions.[8][9] This allows for the introduction of various aryl, heteroaryl, or alkyl groups, which can be used to tune solubility, improve pharmacokinetic properties, or target secondary binding pockets for increased potency and selectivity.
Experimental Protocols
The following protocols are provided for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and downstream requirements.
Protocol 1: Synthesis via Electrophilic Fluorination
This protocol describes a modern approach to synthesizing 1-(4-bromophenyl)-2-fluoroethanone from the commercially available 1-(4-bromophenyl)ethanone.
Caption: Workflow for the synthesis of the target intermediate.
Materials:
-
1-(4-Bromophenyl)ethanone (1.0 eq)[10]
-
Selectfluor® (1.1 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(4-bromophenyl)ethanone in anhydrous acetonitrile.
-
Add Selectfluor® portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 80-82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and carefully pour it into a separatory funnel containing saturated NaHCO₃ solution to quench any unreacted reagent.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Combine the pure fractions and remove the solvent in vacuo to yield 1-(4-bromophenyl)-2-fluoroethanone.
Expertise & Causality:
-
Why Selectfluor®? It is an electrophilic fluorinating agent that is crystalline, non-volatile, and relatively safe to handle compared to gaseous F₂ or other hazardous reagents.
-
Why Acetonitrile? It is a polar aprotic solvent that effectively dissolves both the ketone starting material and the fluorinating agent, facilitating the reaction.
-
Why Aqueous Workup? The NaHCO₃ wash neutralizes acidic byproducts and quenches excess Selectfluor®. The brine wash helps to remove water from the organic phase.
Protocol 2: Application in Kinase Inhibitor Scaffold Synthesis
This protocol demonstrates the use of the intermediate in an Sₙ2 reaction with a model nucleophile, 2-amino-4-methylpyrimidine, a common core in kinase inhibitors.[11]
Procedure:
-
To a solution of 1-(4-bromophenyl)-2-fluoroethanone (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), add 2-amino-4-methylpyrimidine (1.1 eq).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) to act as a proton scavenger.
-
Heat the mixture to 60-80°C and monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract the product with ethyl acetate.
-
Perform a standard aqueous workup, dry the organic phase, and concentrate.
-
Purify the product via column chromatography or recrystallization.
Expertise & Causality:
-
Why DIPEA? It is a hindered, non-nucleophilic base that neutralizes the H-F generated during the reaction without competing with the primary amine nucleophile.
-
Why DMF? This polar aprotic solvent is excellent for Sₙ2 reactions as it solvates the cations while leaving the nucleophile relatively "bare" and reactive.
Analytical Quality Control
A self-validating protocol requires rigorous analytical confirmation. The identity and purity of the synthesized 1-(4-bromophenyl)-2-fluoroethanone must be confirmed before its use in subsequent steps.
Caption: Quality control workflow for product validation.
Expected Analytical Data:
| Technique | Expected Result |
|---|---|
| ¹H NMR | Aromatic protons (AA'BB' system, ~7.7-7.9 ppm). Methylene protons as a doublet due to coupling with fluorine (~4.5-5.0 ppm, J ≈ 48 Hz). |
| ¹⁹F NMR | A triplet due to coupling with the two adjacent methylene protons. |
| ¹³C NMR | Carbonyl carbon (~190 ppm). Fluorine-bearing carbon as a doublet (~82 ppm, J ≈ 180 Hz). Aromatic carbons at their characteristic shifts. |
| FT-IR (cm⁻¹) | Strong C=O stretch (~1700 cm⁻¹). C-F stretch (~1000-1100 cm⁻¹). C-Br stretch (~500-600 cm⁻¹). |
| LC-MS (ESI+) | Purity assessment by peak area (e.g., >95%). Observation of [M+H]⁺ ion corresponding to the molecular weight. |
References
- Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry.
- Bioreduction of 1‐(4‐bromophenyl)‐2,2,2‐trifluoroethanone (8 a) followed by Suzuki‐Miyaura cross coupling reaction.
- 1-(4-Bromophenyl)-2-(4-chlorophenyl)
- Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane.
- 1-(4-Bromophenyl)-2,2,2-trifluoroethanone. Tokyo Chemical Industry.
- Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry.
- 1-(4-Bromophenyl)-2-(3-fluoroanilino)ethanone. PubChem.
- 1-(4-Bromo-2-fluorophenyl)ethan-1-one. PubChem.
- 1-(4-Bromo-2-fluorophenyl)ethanone. ChemScene.
- Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry.
- A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar... Organic Syntheses Procedure.
- SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride : A New Drug for Tre
- Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanol. Benchchem.
- Lurasidone for the treatment of schizophrenia. Dove Medical Press.
- 1-(4-Bromophenyl)-2,2-difluoroethanone. BLDpharm.
- α-Halo ketone. Wikipedia.
- Process for the industrial synthesis of lurasidone. PubChem.
- 1-(4-Bromo-2-fluorophenyl)ethanone suppliers & manufacturers in China. ChemicalBook.
- 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis. Acme Organics.
- A Novel and Greener Approach for the Synthesis of α-Bromo Aromatic Ketones. Asian Journal of Organic & Medicinal Chemistry.
- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. MDPI.
- Process for the preparation of lurasidone hydrochloride.
- Research on the Synthetic Methodology for Lurasidone Hydrochloride.
- FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. MDPI.
- Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. PMC.
- The Essential Role of 1-(3-Bromophenyl)ethanone in Modern Organic Synthesis. Acme Organics.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- Kinase Profiling Inhibitor Database.
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Synthesis of fluorinated heterocycles from p-bromophenacyl fluoride
Application Note: Strategic Synthesis of Fluorinated Heterocycles from p-Bromophenacyl Fluoride
Executive Summary
p-Bromophenacyl fluoride (2-fluoro-1-(4-bromophenyl)ethanone) represents a critical, yet underutilized, fluorinated building block in medicinal chemistry. Unlike its brominated analog (p-bromophenacyl bromide), which is primarily used as an alkylating agent where the halogen is displaced, the fluoride derivative is uniquely positioned to retain the fluorine atom , enabling the synthesis of 4-fluoropyrazoles and monofluoromethyl-substituted quinoxalines .
This guide addresses the specific synthetic challenges posed by the C–F bond—specifically its poor leaving group ability (
Chemical Logic & Mechanistic Insight
The strategic value of p-bromophenacyl fluoride lies in its dual reactivity profile:
-
Electrophilic Carbonyl: The
-fluorine atom significantly increases the electrophilicity of the carbonyl carbon via inductive effects ( ), facilitating rapid condensation with dinucleophiles. -
C–F Bond Stability: Unlike C–Br, the C–F bond is robust. In condensation reactions involving the carbonyl, the fluorine atom is typically retained, allowing for the installation of bioisosteres (e.g.,
or ring-bound ) without the need for late-stage fluorination reagents like Selectfluor™.
Reactivity Matrix: Fluoride vs. Bromide
| Feature | p-Bromophenacyl Bromide | p-Bromophenacyl Fluoride |
| Primary Mode | Condensation / Cyclization (F stays) | |
| Leaving Group | Excellent ( | Poor ( |
| Carbonyl Reactivity | Moderate | High (Activated by |
| Target Scaffolds | Thiazoles, Imidazo[1,2-a]pyridines | 4-Fluoropyrazoles, Fluoromethyl-Quinoxalines |
Application I: Synthesis of 3-Aryl-4-Fluoro-1H-Pyrazoles
This protocol leverages the acidity of the
Workflow Diagram
Figure 1: Step-wise conversion of p-bromophenacyl fluoride to 4-fluoropyrazole via enaminone intermediate.
Detailed Protocol
Step 1: Enaminone Formation
-
Charge a reaction vial with p-bromophenacyl fluoride (1.0 equiv, 2.17 g, 10 mmol).
-
Add DMF-DMA (Dimethylformamide dimethyl acetal) (1.5 equiv, 2.0 mL).
-
Heat the neat mixture to 100°C for 2–3 hours.
-
Checkpoint: Monitor TLC (Hexane/EtOAc 3:1). The starting material spot (
) should disappear, replaced by a polar yellow spot (Enaminone).
-
-
Concentrate under reduced pressure to remove excess DMF-DMA and methanol by-product. The residue (usually a yellow solid) is used directly.
Step 2: Cyclization
-
Dissolve the crude enaminone in Ethanol (20 mL).
-
Add Hydrazine Hydrate (64% solution) (2.0 equiv, 1.0 mL).
-
Reflux the mixture (
) for 4 hours. -
Cool to room temperature. The product often precipitates.
-
Purification: Filter the precipitate and wash with cold ethanol. If no precipitate forms, concentrate and recrystallize from Ethanol/Water.
Expected Yield: 75–85% Characterization:
-
NMR: Singlet around
to ppm (characteristic of pyrazole-4-F). -
MS (ESI):
consistent with 4-bromo-phenyl + pyrazole + F.
Application II: Synthesis of 2-(Fluoromethyl)quinoxalines
While phenacyl bromides react with 1,2-diamines to form quinoxalines via alkylation and condensation, phenacyl fluorides react primarily via double condensation due to the poor leaving group ability of fluoride. This pathway preserves the
Workflow Diagram
Figure 2: Condensation pathway yielding monofluoromethyl-substituted quinoxalines.
Detailed Protocol
-
Preparation: Dissolve p-bromophenacyl fluoride (1.0 mmol) and 1,2-phenylenediamine (1.1 mmol) in Ethanol (5 mL).
-
Catalyst: Add a catalytic amount of Acetic Acid (10 mol%) or
(5 mol%) to facilitate Schiff base formation. -
Reaction: Reflux for 6–12 hours.
-
Note: Unlike the bromide reaction which is fast, the fluoride condensation is slower. The mechanism involves initial imine formation at the carbonyl, followed by cyclization attacking the
-carbon. In some cases, the F may be displaced if the temperature is too high, but mild reflux favors retention.
-
-
Workup: Pour into crushed ice. Extract with Dichloromethane (
mL). -
Purification: Silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Troubleshooting & Optimization
The following table summarizes common issues when switching from Phenacyl Bromide to Phenacyl Fluoride.
| Issue | Cause | Solution |
| No Reaction (Cyclization) | F is a poor leaving group ( | Switch mechanism to Condensation (e.g., Protocol I) or use Lewis Acid catalysts ( |
| Defluorination | Harsh basic conditions (e.g., | Use organic bases (TEA, DIPEA) or neutral conditions. Avoid strong alkoxides. |
| Polymerization | High temperature neat reactions. | Use dilute conditions in Ethanol or Toluene. |
| Incomplete Conversion | Lower electrophilicity of C-F carbon vs C-Br. | Increase reaction time (x2 compared to bromide) or use Microwave irradiation (120°C, 15 min). |
References
-
Reactivity of
-Fluoroketones:- Comparison of -haloacetophenones: The carbonyl of -fluoroacetophenone is more electrophilic than its chloro/bromo counterparts due to the high electronegativity of fluorine, facilitating hydration and nucleophilic attack
-
Source:
-
Synthesis of Fluorinated Pyrazoles
-
Synthesis of Monofluoromethyl Heterocycles
- 1,3-Difluoroacetone Analogy: Protocols using difluoroacetone to synthesize fluoromethyl-imidazopyridines establish the viability of retaining the group during cycliz
-
Source:
-
General Phenacyl Halide Chemistry
- Context: Standard protocols for phenacyl bromides often require modification (temperature/c
-
Source:
Sources
Using 1-(4-Bromophenyl)-2-fluoro-ethanone in Hantzsch thiazole synthesis
This Application Note is designed for medicinal chemists and process development scientists. It details the specialized use of 1-(4-Bromophenyl)-2-fluoro-ethanone in Hantzsch thiazole synthesis.
Unlike standard Hantzsch reactions using
Target Molecule: 4-(4-Bromophenyl)-5-fluorothiazole derivatives Key Precursor: this compound Methodology: Modified Hantzsch Condensation via Geminal-Bromo-Fluoro Activation
Part 1: Strategic Overview & Mechanistic Logic
The "Fluorine Challenge" in Hantzsch Synthesis
In a classical Hantzsch synthesis, an
When using This compound , a direct Hantzsch reaction faces two mechanistic divergences:
-
Fluorine as a Leaving Group: The C-F bond is significantly stronger (approx. 116 kcal/mol) than C-Br or C-Cl. Direct displacement of fluorine by the sulfur nucleophile is kinetically disfavored and often requires forcing conditions that degrade the substrate.
-
Fluorine Retention (The Goal): To synthesize a 5-fluorothiazole , the fluorine atom must be retained. This requires the introduction of a better leaving group at the
-position, creating a transient gem-bromo-fluoro intermediate.
The Solution: The Gem-Halo-Fluoro Pathway
This protocol utilizes a two-step "Activation-Condensation" strategy. The starting material is first brominated to create a highly reactive geminal halide. During the subsequent Hantzsch condensation, the bromine (an excellent leaving group) is preferentially displaced, allowing the fluorine to remain on the final aromatic ring.
Key Advantages:
-
Metabolic Stability: Blocks the metabolically labile 5-position of the thiazole ring.
-
pKa Modulation: The electronegative fluorine lowers the pKa of the thiazole nitrogen, influencing binding affinity.
Part 2: Experimental Protocol
Phase A: Activation (Synthesis of the Gem-Bromo-Fluoro Intermediate)
Objective: Convert this compound into 2-bromo-1-(4-bromophenyl)-2-fluoroethanone.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Brominating Agent: Bromine (
) or Pyridinium Tribromide (1.05 equiv) -
Solvent: Glacial Acetic Acid (
) or with catalytic -
Temperature:
to Room Temperature (RT)
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of this compound in 20 mL of glacial acetic acid. Ensure the vessel is equipped with a drying tube (moisture sensitive).
-
Addition: Add 10.5 mmol of Bromine dropwise over 30 minutes at
. The solution will initially turn red-brown. -
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. The fading of the bromine color indicates consumption.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc). The gem-bromo-fluoro product is less polar than the starting material.
-
-
Workup: Pour the reaction mixture into ice water (100 mL). Extract with Dichloromethane (DCM) (
mL). -
Neutralization: Wash the organic phase with saturated
until neutral, then with brine. Dry over anhydrous . -
Concentration: Evaporate solvent under reduced pressure. The residue (often a lachrymatory oil) is used directly in Phase B without extensive purification to prevent decomposition.
Phase B: Hantzsch Condensation
Objective: Cyclization with Thiourea to form 2-Amino-4-(4-bromophenyl)-5-fluorothiazole.
Reagents:
-
Intermediate: Gem-bromo-fluoro ketone (from Phase A)
-
Nucleophile: Thiourea (1.1 equiv) [Or substituted thioamide for 2-alkyl/aryl variants]
-
Solvent: Ethanol (Absolute) or DMF
-
Base:
(Optional, to scavenge HBr)
Step-by-Step Workflow:
-
Preparation: Dissolve the crude gem-bromo-fluoro intermediate in Ethanol (5 mL/mmol).
-
Addition: Add Thiourea (1.1 equiv) in one portion.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours.-
Observation: A precipitate often begins to form as the hydrobromide salt of the thiazole crystallizes.
-
-
Cooling: Cool the reaction mixture to
. -
Filtration: Filter the solid precipitate.[1] This is usually the thiazole hydrobromide salt.
-
Free Base Liberation: Suspend the solid in water and adjust pH to ~9 using ammonium hydroxide (
). Stir for 30 minutes. -
Final Isolation: Filter the free base, wash with cold water, and recrystallize from Ethanol/Water.
Part 3: Data & Troubleshooting
Quantitative Summary
| Parameter | Specification / Expectation |
| Starting Material | This compound |
| Intermediate | Unstable oil (Do not store >24h) |
| Typical Yield (Step 1) | 85–95% (Crude) |
| Typical Yield (Step 2) | 60–75% (Isolated) |
| Key Impurity | Defluorinated thiazole (if reaction temp >100°C) |
| Appearance | Off-white to pale yellow solid |
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Enolization is slow due to F-effect. | Add catalytic HBr (3 drops) to initiate enol formation. |
| Defluorination | Overheating during condensation. | Strictly maintain reflux at EtOH boiling point; avoid DMF if possible. |
| Sticky Product | Polymerization of thiourea. | Use slightly less thiourea (0.95 equiv) or switch to thioacetamide. |
Part 4: Mechanistic Visualization
The following diagram illustrates the critical "Gem-Halo Activation" pathway required to retain the fluorine atom.
Caption: Pathway for the synthesis of 5-fluorothiazoles via gem-bromo-fluoro activation. Note that Bromine is the preferential leaving group, ensuring Fluorine retention.
References
-
Beilstein Institute. (2017). Conformational preferences of α-fluoroketones may influence their reactivity.[2] Beilstein Journal of Organic Chemistry.
-
ChemicalBook. (2026). 2-Bromo-2'-fluoroacetophenone: Synthesis and Applications.
-
Ossila. (n.d.). 2-Bromo-3′-fluoroacetophenone Applications in Thiazole Synthesis.[3]
- Burger, K., et al. (1993). Synthesis of 5-fluoro-1,3-thiazoles.Journal of Fluorine Chemistry, 65(1-2), 149-152. (Foundational methodology for gem-halo-fluoro Hantzsch synthesis).
-
Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine and Thiazole Synthesis Mechanisms.
Sources
Reagents for nucleophilic fluorination of alpha-bromo ketones
Application Note: Strategic Nucleophilic Fluorination of -Bromo Ketones
Abstract & Strategic Importance
The introduction of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. The
This guide moves beyond textbook definitions to provide a field-proven decision framework. We analyze three distinct reagent classes—Metal Fluorides (KF/CsF) , Amine-HF Complexes (TREAT-HF) , and Silver Salts (AgF) —to help you select the optimal tool for your specific substrate.
Mechanistic Insight: The Basicity-Nucleophilicity Paradox
To master this reaction, one must understand the failure modes. The fluoride ion (
-
The Goal:
displacement of the bromide leaving group. -
The Trap: The
-protons of the ketone are acidic ( ). Naked fluoride acts as a base, deprotonating the -position, leading to elimination (enone formation) or self-aldol condensation.
Visualization: Reaction Pathways & Competing Mechanisms
Figure 1: The bifurcation of reactivity. Success depends on suppressing the E2 pathway and moisture exclusion.
Reagent Selection Guide
Do not use the same reagent for every substrate. Use this comparative analysis to match the reagent to the structural complexity of your molecule.
| Feature | Protocol A: KF / 18-Crown-6 | Protocol B: TREAT-HF ( | Protocol C: AgF (Silver Fluoride) |
| Primary Mechanism | Classical | Solvated | Precipitation Driven ( |
| Basicity | High (Risk of Elimination) | Low (Buffered by HF) | Moderate |
| Substrate Suitability | Simple, robust substrates. Non-labile | Base-sensitive substrates.[1] Compounds prone to elimination. | Sterically hindered ( |
| Cost / Scalability | Low / Excellent | Moderate / Good | High / Poor (Lab scale only) |
| Critical Parameter | Dryness . Water causes hydrolysis immediately. | Vessel Material . Glass can etch; Teflon preferred for long reactions. | Light Exclusion . Ag salts are photosensitive. |
Detailed Experimental Protocols
Protocol A: The Workhorse (KF / 18-Crown-6)
Best for: Primary
Reagents:
-
Potassium Fluoride (Spray-dried is superior to crystalline).
-
18-Crown-6 (Phase transfer catalyst).[2]
-
Acetonitrile (Anhydrous).
Procedure:
-
Activation (Critical): Place KF (2.0 equiv) in a reaction flask. Dry under high vacuum at 100°C for 2 hours or flame-dry carefully. Note: Commercial "anhydrous" KF often contains enough water to stall this reaction.
-
Solvation: Cool to RT. Add 18-Crown-6 (0.1 - 0.2 equiv) and anhydrous MeCN (
concentration relative to substrate). Stir for 30 mins to solubilize a portion of the fluoride. -
Addition: Add the
-bromo ketone (1.0 equiv) in one portion. -
Reaction: Stir at reflux (80°C) for 2–12 hours. Monitor by TLC/LCMS.
-
Checkpoint: If starting material persists but enone appears, lower temp to 50°C and extend time.
-
-
Workup: Cool to RT. Dilute with
(precipitates salts). Filter through a Celite pad. -
Purification: Concentrate filtrate. The crown ether can be difficult to remove; use a silica plug or aqueous wash (if product is not water-soluble) to remove the catalyst.
Protocol B: The "Soft" Approach (TREAT-HF)
Best for: Base-sensitive substrates where KF causes elimination.
Reagents:
-
Triethylamine trihydrofluoride (
, TREAT-HF). -
Triethylamine (
) - optional, to modulate acidity. -
Solvent: MeCN or THF.
Procedure:
-
Setup: Use a Teflon (PFA) flask or a heavy-walled glass microwave vial. (Glass is acceptable for short reaction times <4h, but etching will occur).
-
Mix: Dissolve
-bromo ketone (1.0 equiv) in MeCN. -
Addition: Add
(1.5 - 2.0 equiv).-
Optimization: If reaction is sluggish, add
(1.0 equiv) to shift the equilibrium, though this increases basicity.
-
-
Reaction: Heat to 80°C (thermal) or 100°C (Microwave, 15-30 mins).
-
Quench: Pour into saturated aqueous
(Caution: Gas evolution ). -
Extraction: Extract with EtOAc (
). Dry over .
Protocol C: The "Silver Bullet" (AgF)
Best for: Sterically hindered substrates or when other methods fail. The driving force is the insolubility of AgBr.
Reagents:
Procedure:
-
Preparation: Wrap the reaction flask in aluminum foil to exclude light.
-
Reaction: Add AgF (1.5 equiv) to a solution of
-bromo ketone (1.0 equiv) in MeCN. -
Execution: Stir vigorously at RT or 40°C.
-
Observation: A thick precipitate of AgBr will form immediately.
-
-
Filtration: Filter the heterogeneous mixture through a 0.45
PTFE filter or Celite to remove silver salts. -
Isolation: Concentrate the filtrate.
Troubleshooting & Optimization Logic
When the reaction fails, use this diagnostic table to pivot.
| Symptom | Diagnosis | Corrective Action |
| Formation of Enone (Elimination) | Reaction is too basic. | Switch from Protocol A (KF) to Protocol B (TREAT-HF). Lower reaction temperature.[7] |
| Formation of | Moisture in reagents. | Re-dry KF (Protocol A). Ensure solvent is anhydrous. Check inert gas line. |
| No Reaction (SM Recovery) | Poor nucleophilicity or solubility. | Increase 18-Crown-6 loading. Switch to AgF (Protocol C) to drive equilibrium. |
| Polymerization / Tarry mess | Product is unstable to reaction conditions. | Reduce reaction time. Perform reaction at lower concentration ( |
Decision Workflow
Use this logic flow to determine your starting point.
Figure 2: Reagent selection algorithm based on substrate properties.
References
-
Rozen, S., & Brand, M. (1986). Synthesis of alpha-fluoroketones. Synthesis.
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
-
Sun, H., DiMagno, S. G. (2006). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society. (Context on basicity issues of TBAF).
-
Haufe, G. (2001). Nucleophilic Fluorination of alpha-Halo Ketones. Journal for Praktische Chemie.
-
Prakash, G. K. S., et al. (2005). Nucleophilic Fluorination using AgF. Journal of Organic Chemistry.
Sources
- 1. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silver-Promoted Fluorination Reactions of α-Bromoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silver-Catalyzed Late-Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
Scalable process for 2-fluoro-4'-bromoacetophenone production
The Friedel-Crafts acylation protocol detailed herein provides a robust, efficient, and scalable method for the production of 2-fluoro-4'-bromoacetophenone. By carefully controlling reaction parameters, particularly temperature and moisture, high yields and purity can be consistently achieved. This application note serves as a comprehensive guide for researchers and drug development professionals, enabling the reliable synthesis of this valuable chemical intermediate for applications in pharmaceuticals and beyond. [3]
References
-
Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. (n.d.). Department Chemie und Biologie, University of Siegen. Retrieved February 15, 2026, from [Link]
-
Friedel-Crafts Reactions. (n.d.). NROChemistry. Retrieved February 15, 2026, from [Link]
-
2'-Bromo-4'-fluoroacetophenone. (2024, April 9). ChemBK. Retrieved February 15, 2026, from [Link]
-
Friedel - Crafts acetylation of Bromobenzene. (n.d.). Studocu. Retrieved February 15, 2026, from [Link]
-
Mastering Organic Synthesis with 2-Bromo-4'-fluoroacetophenone. (2026, January 26). LinkedIn. Retrieved February 15, 2026, from [Link]
-
SAFETY DATA SHEET: 4'-Fluoroacetophenone. (2023, December 4). Fisher Scientific. Retrieved February 15, 2026, from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 7. maths.tcd.ie [maths.tcd.ie]
- 8. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 9. fishersci.fr [fishersci.fr]
- 10. fishersci.com [fishersci.com]
- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Elimination in Alpha-Fluorination
Status: Operational
Ticket ID: F-ELIM-001
Subject: Troubleshooting Elimination Side Reactions in
Diagnostic Triage: Isolate the Failure Mode
Before optimizing, we must confirm the nature of your side reaction. Elimination in fluorination is rarely random; it is a consequence of specific mechanistic clashes.
Symptom Checker
-
Scenario A (Electrophilic): You are fluorinating a ketone/ester/amide using Selectfluor or NFSI.[1][2]
-
Observation: Low yield of
-fluoro product.[1] -
Impurity: NMR shows vinyl protons (indicative of
-unsaturation) or recovery of starting material. -
Diagnosis:Post-Fluorination Dehydrofluorination . The product is more acidic than the starting material and is being degraded by the base.
-
-
Scenario B (Nucleophilic): You are converting an
-hydroxy carbonyl to an -fluoro carbonyl using DAST/Deoxo-Fluor.-
Observation: Formation of an enone or simple alkene.
-
Diagnosis:E1/E2 Elimination . The basicity of the reagent or the stability of the carbocation intermediate is favoring proton loss over fluoride attack.
-
Figure 1: Diagnostic logic flow to identify the specific elimination pathway.
Protocol Module: Electrophilic Fluorination (Selectfluor/NFSI)[1][2][3]
The Problem: The "Acidity Trap."
Introducing a fluorine atom at the
-
Result: The base used to generate the enolate (LDA, LiHMDS, NaH) is strong enough to deprotonate the product, leading to elimination of HF and formation of an enone.
Troubleshooting Q&A
Q: I'm using LDA at -78°C. Why am I still seeing elimination products? A: Even at -78°C, if you use stoichiometric strong base, the moment the product forms, it competes for the base.
-
Solution: Switch to a Dual-Base System or Metal Catalysis .
-
Protocol: Use a catalytic amount of a transition metal (e.g., Ti-TADDOL or Cu-bisoxazoline) that generates the enolate in situ without a global basic environment.
-
Alternative: If you must use a base, quench immediately at low temp with an acidic buffer (AcOH/THF) before warming up.
-
Q: Can I just use a weaker base? A: Yes, but you need a catalyst. Weak bases (like carbonates) cannot deprotonate standard ketones efficiently.
-
The "Buffered" Selectfluor Protocol: Endo et al. demonstrated that using Selectfluor with alkali carbonates (
) works if you use an organocatalyst (like a primary amine) to form an enamine intermediate, which is more nucleophilic than the enol but requires no strong base.
Optimized Workflow: Catalytic Enantioselective Fluorination
Avoids strong bases entirely to prevent elimination.
| Parameter | Recommendation | Rationale |
| Reagent | Selectfluor (F-TEDA-BF4) | High reactivity, non-basic byproduct. |
| Catalyst | Ti(TADDOL) or Pd-Pincer | Forms a transient metal-enolate that reacts faster with F+ than it eliminates. |
| Solvent | Acetonitrile or Nitromethane | Polar aprotic solvents stabilize the transition state (Selectfluor is cationic). |
| Additives | Molecular Sieves (4Å) | Water can hydrolyze the active enolate/enamine, stalling the cycle. |
Protocol Module: Nucleophilic Fluorination (DAST/Deoxo-Fluor)
The Problem: Basicity of "Naked" Fluoride.
Reagents like DAST release
Troubleshooting Q&A
Q: My alcohol is turning into an alkene instead of a fluoride. Why? A: You likely have a secondary alcohol or a beta-branch. The carbocation character is significant.
-
Immediate Fix: Switch from DAST to Deoxo-Fluor (more thermally stable, allowing lower temps) or PBSF (Perfluorobutanesulfonyl fluoride) with a specific base.
-
The "Base Trap": If you add pyridine to scavenge HF, you might inadvertently promote elimination if the pyridine acts as a base on the activated intermediate.
Q: How do I stop E1 elimination?
A: E1 is driven by carbocation stability. You must favor the
-
Solvent: Use Dichloromethane (DCM) .[1] Avoid THF or ether, which can stabilize cationic species or coordinate to the reagent, reducing its electrophilicity.
-
Temperature: Do not heat. If it doesn't react at RT, heating will only increase elimination.
Advanced Protocol: The "Collidine" Modification
To prevent elimination during the fluorination of sensitive alcohols:
-
Dissolve substrate in anhydrous
. -
Add 2.0 equiv of 2,4,6-collidine (a bulky, non-nucleophilic base).
-
Why? It scavenges HF produced during the reaction but is too sterically hindered to abstract the
-proton, shutting down the E2 pathway.
-
-
Cool to -78°C.
-
Add DAST/Deoxo-Fluor dropwise.
-
Warm slowly to 0°C (never reflux).
Figure 2: Steric control of the base prevents access to the beta-proton, favoring substitution.
Strategic Adjustments & "Self-Validating" Controls
To ensure scientific integrity, every experiment should include a control that validates the mechanism.
Control Experiments
-
The Deuterium Test:
-
Run the reaction in deuterated solvent or quench with
. -
Result: If you see deuterium incorporation in the starting material, your deprotonation is reversible and faster than fluorination. You need a more reactive fluorinating agent (e.g., switch from NFSI to Selectfluor).
-
-
The "Spike" Test:
-
Add a known amount of the elimination product (enone) to the reaction mixture at
. -
Result: If it degrades further, your conditions are too harsh for the product, regardless of how it forms.
-
Summary of Preventative Measures
| Variable | High Risk (Promotes Elimination) | Low Risk (Prevents Elimination) |
| Base (Electrophilic) | LDA, NaH, LiHMDS (Stoichiometric) | Ti-TADDOL (Catalytic), Enamines |
| Base (Nucleophilic) | Pyridine, Et3N | 2,4,6-Collidine, Proton Sponge |
| Solvent | THF, Ethers (Lewis basic) | Acetonitrile, DCM, Nitromethane |
| Temperature | Reflux / >25°C | -78°C to 0°C |
| Reagent | DAST (Unstable) | Deoxo-Fluor, PhenoFluor, Selectfluor |
References
-
Togni, A. (2001). "Catalytic Enantioselective Fluorination." Chemical Reviews, 103(8), 2985–3012. Link
-
Endo, K., et al. (2023).[3] "Enantioselective α-Fluorination of β-Dicarbonyl Compounds." Journal of Organic Chemistry, 88, 9037.[3] Link
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent." Journal of Organic Chemistry, 64(19), 7048–7054. Link
-
Lectka, T., et al. (2002). "Enantioselective Electrophilic Fluorination." Accounts of Chemical Research, 35(11), 947-956. Link
-
BenchChem Technical Support. (2025). "Overcoming Side Reactions in Fluorination." Link
Sources
Technical Support Center: Anhydrous Potassium Fluoride (KF) for Halex Reactions
Status: Operational Ticket ID: HLX-F-001 Subject: Optimization of Drying Agents & Protocols for Nucleophilic Fluorination Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Directive
The "Drying Agent" Misconception: In Halex (Halogen Exchange) fluorinations, you rarely add a chemical drying agent (like magnesium sulfate or molecular sieves) directly into the reaction slurry during the run. These solids can cause attrition issues, trap the phase transfer catalyst (PTC), or interfere with the heterogeneous kinetics.
Instead, the "drying agent" is a process methodology :
-
Azeotropic Distillation: Using solvents (Toluene/Xylene) to physically carry water out.
-
Morphological Modification: Using Spray-Dried KF (sdKF) , which is processed to be anhydrous and high-surface-area, acting as its own "reactive sponge."
This guide details how to achieve "naked" fluoride—the critical state where
The Physics of Drying (Theory)
Why "Dry" Isn't Dry Enough
Potassium Fluoride is intensely hygroscopic. Even "anhydrous" KF from a bottle can contain 1–3% water by weight after opening. In polar aprotic solvents (DMSO, Sulfolane, NMP), water forms a tight hydrogen-bonded cage around the small fluoride ion.
-
Hydrated
: Stable, unreactive, "poisoned." -
Naked
: Unstable, highly nucleophilic, reactive.
Mechanism of Failure: Water Poisoning
The following diagram illustrates why trace water kills your reaction rate and yield.
Figure 1: Mechanistic impact of water on Fluoride nucleophilicity. Water creates a solvation shell that physically blocks the fluoride ion from attacking the aromatic ring.
Troubleshooting Guides (Q&A)
Issue: Reaction Stalls at 50-60% Conversion
Q: I am using anhydrous KF from a fresh bottle and heating to 190°C, but the reaction stops halfway. Adding more KF doesn't help. A: The issue is likely water re-absorption or surface poisoning .
-
Diagnosis: As the reaction proceeds, the KF surface becomes coated with KCl (the byproduct). If trace water is present, it "glues" this KCl layer, preventing fresh KF from dissolving.
-
Fix: You must use Spray-Dried KF (sdKF) or implement an Azeotropic Drying step inside the reactor before adding the substrate. Standard "oven-dried" KF has a low surface area (
) and fouls easily. sdKF has a surface area of .
Issue: High Levels of Phenolic Impurities
Q: I see a significant amount of Ar-OH (phenol) byproduct in my LC-MS. A: This is a direct indicator of wet solvent or wet KF.
-
Mechanism: At high temperatures,
acts as a base, and acts as a nucleophile. The water attacks the Ar-Cl (or Ar-F) to form Ar-OH. -
Fix: Ensure water content is < 500 ppm (ideally < 100 ppm) by Karl Fischer titration before adding the substrate.
Issue: "Gummy" Reaction Mixture
Q: My reaction slurry turned into a sticky ball. A: This is usually caused by hygroscopic clumping .
-
Cause: KF absorbs water from the air during weighing/transfer, causing it to sinter at high temps.
-
Fix: Weigh KF in a glovebox or use a "feed-and-bleed" azeotropic drying protocol (see Protocol A).
Experimental Protocols
Protocol A: In-Situ Azeotropic Drying (The "Gold Standard")
Best for: Batch reactors where spray-dried KF is unavailable or too expensive.
Reagents:
-
Potassium Fluoride (Calcined or Standard)
-
Reaction Solvent (Sulfolane, DMSO, or NMP)
-
Azeotropic Agent: Toluene (preferred) or Xylene.
Workflow:
-
Charge: Add KF and the high-boiling reaction solvent (e.g., Sulfolane) to the reactor.
-
Add Toluene: Add Toluene (approx. 20-30% of the solvent volume).
-
Reflux: Heat to reflux (
C). The water/toluene azeotrope will boil off.[1] -
Trap: Use a Dean-Stark trap to collect the water. Continue until no more water collects in the trap.
-
Strip: Distill off the remaining Toluene. The internal temperature will rise to the boiling point of the reaction solvent (or the setpoint, e.g., 180°C).
-
Catalyst/Substrate: Once Toluene is removed, cool slightly (if necessary) and add the Phase Transfer Catalyst (PTC) and the Ar-Cl substrate.
Figure 2: Workflow for in-situ azeotropic drying of KF slurries.
Protocol B: Handling Spray-Dried KF (sdKF)
Best for: High-value pharmaceutical intermediates requiring fast kinetics.
Handling Rules:
-
Storage: sdKF must be stored in aluminum-lined bags or HDPE drums with desiccants.
-
Transfer:
-
Ideal: Weigh and transfer inside an inert atmosphere glovebox (
or ). -
Acceptable: Rapid transfer (< 1 min exposure) in a low-humidity room.
-
-
Activation: Unlike crystalline KF, sdKF usually does not require azeotropic drying if handled correctly. However, a brief vacuum drying (100°C, 1 mbar) in the reactor can ensure surface dryness.
Comparative Data: KF Types & Drying
The following table summarizes why the form of KF and the drying method dictate the reaction success.
| KF Type / Method | Surface Area ( | Water Content (Typical) | Reactivity Score (1-10) | Recommended Use |
| Crystalline KF (Bottle) | < 0.1 | 1.0 - 3.0% | 1 | Do not use without drying. |
| Oven-Dried / Calcined | ~ 0.1 - 0.2 | < 0.5% | 3 | Low-cost, robust substrates. Requires long reaction times. |
| Azeotropically Dried | ~ 0.2 - 0.5 | < 100 ppm | 7 | Standard industrial process. Good balance of cost/yield. |
| Spray-Dried (sdKF) | 0.8 - 1.2 | < 0.5% | 10 | High-value Pharma. Fastest kinetics, highest yield. |
Note: Reactivity Score assumes use of a Phase Transfer Catalyst (e.g., TPPB or 18-Crown-6).
References
-
Tanfac Industries. Potassium Fluoride (Spray Dried) Technical Data Sheet. Retrieved from (Verified Source for sdKF specifications).
-
Finger, G. C., et al. (1956). Aromatic Fluorine Compounds by the Halex Reaction.[2][3]Journal of the American Chemical Society. (Foundational text on KF activation).
- Adams, D. J., & Clark, J. H. (1999). The reaction of fluor aromatics with nucleophiles: evidence for a specific solvent–solute interaction.Chemical Society Reviews.
-
Scientific Update. (2017). Fluoride Sources for Halex Reactions.[3][4] Retrieved from (Industrial application context).
- Organic Process Research & Development. (Various Issues). Scale-up of Halex reactions using spray-dried KF.
Sources
Minimizing defluorination during workup of alpha-fluoro ketones
Technical Support Center: Handling -Fluoro Ketones
Topic: Minimizing Defluorination & Decomposition During Workup
Executive Summary
This acidity creates two primary modes of failure during workup:
-
Defluorination (Irreversible): Base-mediated E1cB elimination of Hydrogen Fluoride (HF).
-
Hydration (Reversible): Rapid formation of gem-diols in the presence of water, often mistaken for decomposition.
This guide provides a self-validating workflow to navigate these stability issues, ensuring high recovery of the fluorinated motif.
Module 1: The Mechanism of Failure
To prevent degradation, you must understand the enemy. The primary pathway for defluorination is E1cB Elimination .
The Danger Zone: Basic Conditions
Unlike standard ketones,
-
Deprotonation: A base removes the acidic
-proton, forming a stabilized enolate. -
Elimination: The enolate expels the fluoride ion (a poor leaving group, but the reaction is driven by the formation of a conjugated system).
-
Result: Formation of an
-unsaturated ketone and loss of the fluorine atom.
Visualizing the Pathway
Figure 1: The E1cB elimination pathway triggered by basic conditions.
Module 2: Troubleshooting & Optimization
Scenario A: "My product vanished after quenching."
Diagnosis: You likely used a standard basic quench (Saturated
| Standard Reagent | Risk Level | Recommended Replacement | Why? |
| Sat. | HIGH | Phosphate Buffer (pH 7.0) | Maintains neutral pH; prevents enolization. |
| 1M NaOH | CRITICAL | Dilute HCl (1M) | Acidic conditions suppress enolate formation. |
| Brine | LOW | Sat. NaCl + 1% HCl | Slight acidity prevents background hydrolysis. |
Scenario B: "The NMR shows no carbonyl peak, but a broad OH signal."
Diagnosis: You have formed a Gem-Diol (Hydrate) .
The Science: The electron-withdrawing fluorine makes the carbonyl carbon highly electrophilic. In the presence of water (even trace amounts in
-
Do not discard.
-
Dissolve the sample in toluene.
-
Reflux with a Dean-Stark trap or add activated 4Å Molecular Sieves.
-
Re-evaporate and take NMR in anhydrous solvent (e.g.,
or ).
Scenario C: "Product streaked or decomposed on the column."
Diagnosis: Silica gel acidity or basic impurities.[1][2] The Fix: Stationary phase selection is critical.
-
Avoid: Triethylamine (
) doped silica. While standard for acid-sensitive compounds, amines act as bases/nucleophiles and trigger defluorination/substitution in -fluoro ketones. -
Recommendation: Use Neutral Alumina (Grade III) or Neutral Silica .
Module 3: The "Cold-Neutral" Workup Protocol
Objective: Isolate
Step 1: The Quench
-
Cool the reaction mixture to 0°C .
-
Do not dump into base.
-
Add Phosphate Buffer (0.5 M, pH 7.0) or Water directly.
-
Note: If the reaction used a strong acid (like
), quench with Sodium Acetate (mild base) to reach pH 4-5, never pH > 7.
-
Step 2: Extraction
-
Use Dichloromethane (DCM) or Ethyl Acetate .
-
Separate phases quickly. Keep the organic layer cold if possible.
-
Crucial Step: Wash the organic layer with Brine to remove excess water (minimizing hydration).
Step 3: Drying & Concentration
-
Dry over Anhydrous
.-
Avoid
or Basic Alumina as drying agents.
-
-
Filter and concentrate on a rotary evaporator.
-
Bath Temperature: < 30°C.
-
Vacuum: Moderate (avoid losing volatile fluorinated ketones).
-
Step 4: Purification Decision Tree
Figure 2: Decision matrix for purification of labile fluorinated ketones.
Frequently Asked Questions (FAQ)
Q: Can I use amine scavengers to clean up the reaction? A: No. Primary and secondary amines will attack the carbonyl to form hemiaminals, which then eliminate HF to form oxyvinyliminium ions [1]. Tertiary amines (like TEA) will act as bases and trigger E1cB elimination.
Q: My NMR shows a doublet at 50-60 ppm (Carbon-13) but no carbonyl. What is it?
A: This is likely the hydrate (gem-diol) . The carbon shift of a hydrate (
Q: Is it safe to store these compounds?
A: Yes, but exclude moisture . Store under Argon/Nitrogen in a freezer (-20°C). If stored in glass, ensure the glass is not base-washed. Polypropylene containers are safer if HF generation is a long-term concern, though typically not necessary for stable
References
-
Vertex AI Search (PubMed). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates.
-
Guthrie, J. P. Hydration of carbonyl compounds, an analysis in terms of multidimensional Marcus theory. J. Am. Chem. Soc. 2000, 122, 5529.
-
Chemistry Steps. E1cB Elimination Mechanism.
-
Sorbent Technologies. Alumina vs Silica for Purification.
Technical Support Center: Purification of 1-(4-Bromophenyl)-2-fluoro-ethanone
Welcome to the technical support guide for the purification of 1-(4-Bromophenyl)-2-fluoro-ethanone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this key synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Compound Overview and Purification Rationale
This compound is an α-haloketone, a class of compounds widely used as building blocks in organic synthesis, particularly in the development of pharmaceutical agents. The purity of this intermediate is paramount, as contaminants can lead to unwanted side products, lower yields in subsequent steps, and complications in final product purification.
Recrystallization is the chosen method for purification due to its efficiency in removing impurities based on differences in solubility.[1][2] The core principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly.[3] As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Most impurities, being present in smaller amounts or having different solubility profiles, remain in the "mother liquor" (the cold solvent).[1]
Physicochemical Properties
Accurate identification of the purified compound relies on its physical properties. While the exact melting point for this compound is not widely published, its isomers and related compounds provide a useful reference. A sharp melting point range (typically < 2 °C) after recrystallization is a primary indicator of purity.[4]
| Property | Value | Source |
| Molecular Formula | C₈H₆BrFO | [5][6] |
| Molecular Weight | 217.04 g/mol | [5][6] |
| Appearance | Expected to be a solid at room temperature (e.g., white to off-white or pale yellow powder/crystals) | [7][8] |
| Melting Point | Not specified in literature. Compare with related compounds: 1-(4-Bromophenyl)ethanone (108-110 °C)[9][10], 1-(4-Bromophenyl)-2,2,2-trifluoroethanone (31 °C). A sharp, consistent melting point post-purification is the goal. |
The Core Protocol: Recrystallization Workflow
The following protocol is a robust starting point. Optimization may be required based on the specific impurity profile of your crude material.
Diagram: General Recrystallization Workflow
Caption: A step-by-step workflow for the recrystallization process.
Step-by-Step Methodology
-
Solvent Selection:
-
Rationale: The ideal solvent will dissolve the compound completely when hot (at or near its boiling point) but poorly when cold (at room temperature or in an ice bath).[2][4] This differential solubility is the basis for purification.
-
Screening: Place ~20-30 mg of your crude material in a small test tube. Add a few drops of a candidate solvent. Observe solubility at room temperature. Heat the test tube gently to see if the solid dissolves. Cool the tube to see if crystals form.
-
Recommended Solvents: Based on the ketone functionality and aromatic nature of the target molecule, the following solvents (or pairs) are excellent starting points:
-
Single Solvents: Ethanol, Methanol, Isopropanol, Acetone.[11] Ethanol is often a good first choice for related compounds.[12]
-
Solvent Pairs: Hexane/Ethyl Acetate, Hexane/Acetone.[11] Use a solvent pair when no single solvent has the ideal solubility profile. The compound should be soluble in one ("soluble solvent") and insoluble in the other ("insoluble solvent"), and the two solvents must be miscible.[2][13]
-
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask (its sloped sides reduce solvent evaporation).
-
In a separate flask, heat your chosen solvent to its boiling point. Caution: Never heat organic solvents with an open flame; use a hot plate.
-
Add the hot solvent to the Erlenmeyer flask containing the solid in small portions, swirling continuously, until the solid just dissolves. The goal is to create a saturated solution, so use the minimum amount of hot solvent necessary.[2]
-
-
Decolorization (If Necessary):
-
If the hot solution is colored, it may indicate high molecular weight impurities.
-
Remove the flask from the heat, allow it to cool slightly, and add a small amount (1-2% of the solute's weight) of activated charcoal (Norit).
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Gravity Filtration (If Necessary):
-
This step is required if there are insoluble impurities (like dust) or if activated charcoal was used.
-
Use a short-stemmed funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. Keeping the solution and apparatus hot is critical to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities in the crystal lattice.[14]
-
Crystal formation should begin as the solution cools. If no crystals form, the solution may be supersaturated (see Troubleshooting section).
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.[2][15]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[13] Using cold solvent minimizes the loss of the desired product.
-
Allow the crystals to dry completely on the filter paper with the vacuum running, then transfer them to a watch glass to air-dry or dry in a desiccator.
-
-
Purity Assessment:
-
Determine the melting point of the dried crystals. A pure compound will have a sharp melting point range. Compare this to the crude material to confirm an increase in purity.
-
Troubleshooting Guide & FAQs
Diagram: Troubleshooting Decision Tree
Caption: A decision tree for common recrystallization problems.
Question & Answer Troubleshooting
Q1: My compound will not fully dissolve in the hot solvent, even after adding a large amount. What's wrong?
-
Answer: You may have chosen an inappropriate solvent in which your compound has low solubility even when hot. Alternatively, the undissolved material could be an insoluble impurity.
-
Solution 1 (Wrong Solvent): Recover your compound by evaporating the solvent and start the solvent selection process again.
-
Solution 2 (Insoluble Impurity): If most of the material has dissolved and a small amount of solid remains, it is likely an impurity. Proceed to the hot gravity filtration step to remove it.[13]
-
Q2: The solution has cooled, but no crystals have formed. What should I do?
-
Answer: This is a very common issue and can be due to two primary causes: using too much solvent or the formation of a supersaturated solution.[16]
-
Solution 1 (Induce Crystallization): First, try inducing crystallization. Gently scratching the inside surface of the flask with a glass stirring rod at the meniscus can create nucleation sites for crystal growth.[13][14][16] If that fails, adding a tiny "seed crystal" of the pure compound can initiate the process.[14][16]
-
Solution 2 (Reduce Solvent): If induction methods fail, you have likely used too much solvent.[16] Gently heat the solution to boil off a portion of the solvent, and then attempt the cooling process again.[14]
-
Q3: My compound separated as an oily liquid instead of crystals. How do I fix this?
-
Answer: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent and separates from the solution at a temperature above its melting point.[13][16] It is more common with impure compounds (which have a depressed melting point) or when the solvent's boiling point is higher than the compound's melting point.[16]
Q4: My final yield is very low. Where did my product go?
-
Answer: Low yield is typically a result of procedural errors.
-
Cause 1 (Too much solvent): Using more than the minimum amount of hot solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.
-
Cause 2 (Premature Crystallization): If the solution cooled too quickly during hot filtration, product may have crystallized on the filter paper and been discarded.
-
Cause 3 (Washing Error): Washing the collected crystals with room-temperature or warm solvent will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[13]
-
Q5: After recrystallization, my product is still colored or has a broad melting point.
-
Answer: This indicates that impurities are still present.
-
Solution 1 (Colored Impurities): If the product is colored, the impurity may be removed by repeating the recrystallization and including the activated charcoal step.[2]
-
Solution 2 (Trapped Impurities): If the melting point is still not sharp, the initial crystallization may have been too rapid, trapping impurities within the crystal lattice. Repeat the recrystallization, ensuring the solution cools as slowly as possible. A different solvent system may also be necessary to separate a particularly stubborn impurity.
-
References
-
The preparation of crystalline derivatives of aldehydes and ketones. Creative Chemistry. .
-
Recrystallization. .
-
Tips & Tricks: Recrystallization. Department of Chemistry: University of Rochester. .
-
Recrystallization. University of Victoria. .
-
RECRYSTALLISATION. .
-
1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone. National Center for Biotechnology Information. .
-
Experiment 2: Recrystallization. .
-
1-(4-Bromo-2-fluorophenyl)ethanone. ChemScene. .
-
1-(4-Bromo-2-fluorophenyl)ethan-1-one. PubChem, National Center for Biotechnology Information. .
-
1-(4-Bromophenyl)-2-(3-fluoroanilino)ethanone. PubChem, National Center for Biotechnology Information. .
-
Problems with Recrystallisations. Chemistry Teaching Labs, University of York. .
-
3.6F: Troubleshooting. Chemistry LibreTexts. .
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. .
-
Recrystallisation Help. Reddit. .
-
1-(4-Bromophenyl)-2,2,2-trifluoroethanone. Tokyo Chemical Industry Co., Ltd. .
-
1-(4-Bromophenyl)ethanone. MCE (MedChemExpress). .
-
1-(4-Bromophenyl)-2-(4-chlorophenyl)ethanone fluorinated compounds. Sigma-Aldrich. .
-
4'-Fluoroacetophenone. Solubility of Things. .
-
1-(4-Bromo-3-fluorophenyl)ethanone. CymitQuimica. .
-
Recrystallization. YouTube. .
-
2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis. ChemicalBook. .
-
Chemical Properties of Ethanone, 1-(4-bromophenyl)- (CAS 99-90-1). Cheméo. .
-
Recrystallization. YouTube, Professor Dave Explains. .
-
1-(2-Bromo-4-fluorophenyl)ethanone. Sigma-Aldrich. .
-
Synthesis of a-Bromoketones using N-Bromosuccinimide under Ultrasonic Irradiation. Asian Journal of Organic & Medicinal Chemistry. .
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. athabascau.ca [athabascau.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 5. chemscene.com [chemscene.com]
- 6. 1-(4-Bromo-2-fluorophenyl)ethan-1-one | C8H6BrFO | CID 21938581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 304445-49-6: 1-(4-Bromo-3-fluorophenyl)ethanone [cymitquimica.com]
- 8. 1-(2-Bromo-4-fluorophenyl)ethanone | 1006-39-9 [sigmaaldrich.com]
- 9. 1-(4-Bromophenyl)ethanone | CAS#:99-90-1 | Chemsrc [chemsrc.com]
- 10. Ethanone, 1-(4-bromophenyl)- (CAS 99-90-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rubingroup.org [rubingroup.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support: Stability & Handling of p-Bromophenacyl Fluoride (p-BPF)
[1]
Executive Summary & Molecule Identification
Compound: p-Bromophenacyl fluoride IUPAC Name: 2-Fluoro-1-(4-bromophenyl)ethanone Structure: 4-Br-C₆H₄-C(=O)CH₂F[1]
Core Stability Directive: Unlike its analog p-bromophenacyl bromide (a common alkylating reagent), p-bromophenacyl fluoride (p-BPF) is chemically distinct.[1] It is highly sensitive to basic conditions , not because of nucleophilic substitution (Sₙ2), but due to rapid enolization and subsequent self-condensation .[1]
CRITICAL WARNING: Do not attempt to use p-BPF as an alkylating agent for carboxylic acids in the same manner as p-bromophenacyl bromide.[1] The C–F bond is too strong to act as a leaving group under standard mild conditions. In base, p-BPF will degrade into oligomers rather than functionalize your target.[1]
The Mechanism of Instability (The "Why")[1]
To troubleshoot effectively, you must understand the failure mode. The instability of p-BPF in base is driven by the acidity of the
The Chemical Cascade
-
Activation: The electron-withdrawing nature of the fluorine atom (
-position) combined with the p-bromo-substituted carbonyl group makes the methylene protons ( ) significantly acidic ( ).[1] -
Enolization: In the presence of a base (hydroxide, carbonate, or amine), p-BPF rapidly deprotonates to form a fluoro-enolate.[1]
-
Fate of the Enolate:
-
Path A (Oligomerization - Primary Failure): The enolate acts as a nucleophile and attacks the carbonyl of a neutral p-BPF molecule (Aldol-type condensation).[1] This leads to a complex mixture of dimers and polymers, observed as the solution turning yellow/brown.
-
Path B (Hydration):
-Fluoroketones are electrophilic.[1] Hydroxide can attack the carbonyl to form a gem-diol (hydrate).[1] While reversible, this complicates HPLC/NMR analysis.[1] -
Path C (Cleavage - Strong Base): In drastic conditions (e.g., hot NaOH), the molecule may undergo haloform-like cleavage, yielding p-bromobenzoic acid.[1]
-
Visualizing the Pathway
The following diagram illustrates the divergence between stable handling and basic degradation.
Figure 1: Reaction pathways of p-BPF.[1] Note that basic conditions trigger irreversible polymerization (red path), while acidic conditions preserve the monomer (green path).
Troubleshooting & FAQs
Q1: My solution turned yellow immediately after adding base (TEA/NaOH). Is it ruined?
Diagnosis: Yes, likely. Explanation: The yellow color is the tell-tale sign of aldol condensation products (conjugated enones). Unlike simple deprotonation, this bond formation is irreversible under mild conditions. Solution: Discard the aliquot. For future experiments, maintain pH < 7.5. If a base is required for a subsequent step, add p-BPF last or use a non-nucleophilic, bulky base at low temperatures (-78°C) if enolate trapping is the goal.[1]
Q2: I am trying to esterify a fatty acid using p-BPF, but I see no product.
Diagnosis: Wrong Reagent Error.
Explanation: You are likely following a protocol for p-bromophenacyl bromide (PBPB).[1] Fluoride is a poor leaving group (
Q3: I see two peaks in my HPLC chromatogram (Reverse Phase), but the Mass Spec shows the same mass.
Diagnosis: Hydrate formation.[1]
Explanation:
-
Use an acidified mobile phase (0.1% Formic Acid) to push the equilibrium toward the ketone.
-
Avoid basic buffers (Ammonium Bicarbonate) in the LC method.
-
Perform analysis in aprotic solvents (Acetonitrile/DCM) if possible.[1]
Experimental Protocols
Protocol A: Proper Storage & Handling
To prevent spontaneous degradation.
| Parameter | Recommendation | Reason |
| Temperature | -20°C | Slows autoxidation and condensation.[1] |
| Atmosphere | Argon/Nitrogen | Prevents moisture absorption (hydration). |
| Container | Amber Glass | Protects C-Br bond from photolysis.[1] |
| Solvent | DCM, MeCN, or anhydrous MeOH | Avoids basic impurities found in lower-grade solvents.[1] |
Protocol B: Stability Test (Self-Validation)
Before using an old batch, validate its integrity.[1]
-
Dissolve: Prepare a 1 mg/mL solution of p-BPF in Deuterated Chloroform (
). -
NMR Check: Acquire a
-NMR.-
Target Signal: Look for the doublet at
ppm ( Hz). This is the group. -
Impurity Check: Look for broad aromatic multiplets or loss of the doublet structure, indicating polymerization.
-
-
TLC Check:
References
-
Conformational Analysis & Reactivity
- Synthesis & Properties: Bergmann, E. D., & Cohen, S. "Organic Fluorine Compounds." Journal of the Chemical Society, 1961. (Foundational text on -fluoroketone instability in base).
-
Comparative Reagents (The "Bromide" Protocol)
-
General Stability Data
Alpha-Fluoro Support Hub: Temperature Control in Acetophenone Fluorination
System Status: Operational Current Module: Thermal Regulation & Selectivity Control Lead Scientist: Dr. H. Sato, Senior Application Scientist
Mission Directive
This guide addresses the critical instability inherent in the electrophilic
Because the resulting
The Thermodynamics of Selectivity (The "Why")
To control the reaction, you must visualize the kinetic competition occurring in your flask.
The Mechanism: Electrophilic fluorination (using reagents like Selectfluor®) proceeds via the enol or enol tautomer .
-
Activation: Acetophenone tautomerizes to its enol form (rate-limiting in uncatalyzed systems).
-
Transfer: The enol attacks the electrophilic fluorine (
). -
The Trap: The product (
-fluoroacetophenone) has a highly electron-withdrawing fluorine atom. This lowers the pKa of the remaining -protons, making the second enolization faster than the first.
Temperature's Role:
-
High Temp (>60°C): Accelerates the initial enolization (good for conversion) but drastically lowers the energy barrier for the second fluorination (bad for selectivity).
-
Low Temp (<20°C): Suppresses the second enolization, preserving the mono-fluorinated product.
Visualization: The Kinetic Trap
The following diagram illustrates the pathway and where temperature exerts control.
Figure 1: The kinetic competition between mono- and di-fluorination. The red dashed line represents the critical step where temperature control is vital to prevent over-fluorination.
Standard Operating Procedure (SOP)
Protocol ID: FL-AC-01 Reagents: Selectfluor (F-TEDA-BF4), Acetonitrile (MeCN).
This protocol uses a Temperature Ramp Strategy to balance conversion against selectivity.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Acetophenone | 1.0 | Substrate | Purity >98% recommended. |
| Selectfluor | 1.05 - 1.1 | F-Source | Do not exceed 1.1 equiv initially. |
| Acetonitrile | [0.1 M] | Solvent | Must be dry. Water inhibits the reaction. |
| TFA (Optional) | 0.1 | Catalyst | Use only if reaction stalls. |
The Workflow
-
Preparation (25°C): Dissolve Acetophenone in dry MeCN under inert atmosphere (
or Ar). -
Cooling (0°C): Cool the solution in an ice bath. This is critical. Although Selectfluor solubility is lower at 0°C, the selectivity is highest.
-
Addition (0°C): Add Selectfluor as a solid in one portion. The mixture may be a slurry.
-
The Ramp (0°C
40°C):-
Stir at 0°C for 2 hours.
-
Allow to warm naturally to Room Temperature (RT) over 4 hours.
-
Checkpoint: Check TLC/NMR. If conversion <50%, heat to 40°C. Never reflux (>80°C) unless difluorination is the goal.
-
-
Quench: Pour into saturated
to neutralize HF byproduct.
Troubleshooting Guide (Logic Tree)
Issue: "My reaction isn't working as expected."
Use the following logic tree to diagnose the failure mode based on your crude NMR/TLC data.
Figure 2: Decision matrix for troubleshooting common alpha-fluorination failures.
Detailed Troubleshooting Q&A
Q: I see significant gem-difluorination (10-15%) even at room temperature. How do I stop this? A: This confirms your product is enolizing faster than your starting material.
-
Immediate Fix: Lower the temperature to 0°C and keep it there. Do not warm to RT.
-
Stoichiometry Check: Ensure you are not using excess Selectfluor. Reduce to 0.95 equivalents. It is better to have 5% unreacted starting material (easy to separate) than 10% difluoro-product (very hard to separate).
-
Solvent Switch: Switch from MeCN to a non-polar solvent like Dichloromethane (DCM). Selectfluor is less soluble in DCM, which creates a "slow-release" effect, keeping the effective concentration of electrophile low.
Q: The reaction is sluggish (stuck at 50% conversion) after 24 hours. A: The HF generated as a byproduct might be protonating the Selectfluor or the ketone, inhibiting enolization.
-
The Fix: Add a "proton sponge" or weak base like solid
or molecular sieves to the reaction to scavenge HF. -
Alternative: If using a neutral system, add a catalytic amount of acid (TFA or TsOH) to catalyze the enolization of the remaining starting material.
Q: Selectfluor won't dissolve in my solvent at 0°C. A: This is actually a feature, not a bug.
-
Explanation: A heterogeneous slurry is often beneficial. As the dissolved Selectfluor reacts, more solid dissolves (Le Chatelier’s principle). This maintains a low, steady concentration of the fluorinating agent, which improves selectivity for mono-fluorination. Do not heat just to dissolve the reagent.
Frequently Asked Questions (FAQs)
Q: Can I use Methanol (MeOH) to speed up the reaction? A: Yes, MeOH significantly accelerates the reaction (often complete in <1 hour at RT) because it stabilizes the ionic intermediates.
-
Risk: MeOH can attack the activated ketone to form hemiacetals or dimethyl acetals. Only use MeOH if your acetophenone is sterically hindered or very unreactive.
Q: Is this scalable to >100g? A: Caution is required. The reaction is exothermic.
-
Safety: On a large scale, the accumulation of Selectfluor (if it doesn't react immediately due to low temp) followed by a sudden exotherm upon warming can be dangerous.
-
Protocol: For scale-up, use a dosing strategy . Add Selectfluor in portions (e.g., 5 portions over 2 hours) rather than all at once, monitoring temperature strictly.
Q: Why not use NFSI instead of Selectfluor? A: NFSI (N-Fluorobenzenesulfonimide) is generally less reactive than Selectfluor. It often requires higher temperatures (reflux in Toluene/MeCN) or strong base activation (forming the enolate with LDA/LiHMDS). For simple thermal fluorination of acetophenones, Selectfluor is superior due to its higher reduction potential.
References
-
Banks, R. E. (1992). Selectfluor reagent F-TEDA-BF4: A new, versatile, and safe source of electrophilic fluorine. Journal of Fluorine Chemistry. Link
-
Stavber, S., Jereb, M., & Zupan, M. (2002).[1] Electrophilic Fluorination of Ketones with Selectfluor in Methanol. Synthesis. Link
-
Singh, R. P., & Shreeve, J. M. (2004). Recent advances in nucleophilic fluorination reactions of organic compounds. Synthesis (Reviews on mechanism and selectivity). Link
-
Pattison, G. (2017).[2] Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry. Link
Sources
Validation & Comparative
19F NMR Chemical Shift Guide: p-Bromophenacyl Fluoride
The following guide details the 19F NMR chemical shift properties of p-bromophenacyl fluoride, structured as a technical comparison for researchers in drug discovery and chemical biology.
Product Category: Fluorinated NMR Probes & Derivatizing Agents Target Analyte: 2-Fluoro-1-(4-bromophenyl)ethanone (p-Bromophenacyl Fluoride)
Executive Technical Summary
p-Bromophenacyl fluoride (PBPF) is a specialized organofluorine probe characterized by a distinct 19F NMR signal in the
-
Primary Chemical Shift (
): -231.4 ppm (Typical for phenacyl fluoride core; solvent dependent). -
Multiplicity: Triplet (
Hz). -
Key Advantage: Orthogonal spectral window to aryl fluorides and CF
groups; reduced steric bulk compared to trifluoromethyl tags.
Technical Profile & Spectroscopic Data
Chemical Shift & Coupling Parameters
The fluorine atom in PBPF is attached to an
| Parameter | Value / Range | Structural Driver |
| Chemical Shift ( | -231.4 ppm ( | Shielding by |
| Multiplicity | Triplet (t) | Geminal coupling to two |
| Coupling Constant ( | 46 – 48 Hz | Characteristic geminal H–F coupling magnitude. |
| Reference Standard | CFCl | Standard internal/external reference. |
> Expert Insight: The para-bromo substituent on the phenyl ring exerts a weak electron-withdrawing effect (
Comparative Chemical Shift Map
The table below illustrates why PBPF is valuable for complex mixture analysis—its signal lies far from other common fluorinated motifs.
| Compound Class | Representative Structure | Signal Type | |
| Sulfonyl Fluorides | +40 to +60 | Singlet | |
| Trifluoromethyl | -60 to -80 | Singlet | |
| Aryl Fluorides | -100 to -120 | Multiplet | |
| p-Bromophenacyl Fluoride | -220 to -240 | Triplet | |
| Alkyl Fluorides | -200 to -220 | Multiplet |
Performance Comparison: PBPF vs. Alternatives
In drug development, 19F NMR probes are selected based on Sensitivity , Steric Perturbation , and Reactivity .
Sensitivity vs. Resolution
-
Alternative (BTFA - 3-Bromo-1,1,1-trifluoroacetone): Contains 3 equivalent fluorine atoms, offering 3x higher sensitivity than PBPF. However, BTFA exists in equilibrium with its hydrate (gem-diol), leading to multiple peaks (-84 ppm) that can complicate quantification.
-
PBPF: Monofluorinated (lower sensitivity) but yields a single, stable resonance (as the ketone form is favored in organic solvents). The triplet splitting provides a built-in confirmation of structural integrity (loss of splitting = defluorination or alkylation).
Steric & Electronic Perturbation
-
CF
Tags: The trifluoromethyl group is bulky (similar volume to an isopropyl group), which can disrupt protein binding pockets or alter pharmacokinetics. -
PBPF (
): The monofluoromethyl group is significantly smaller (van der Waals radius of F is 1.47 Å vs H 1.20 Å), acting as a closer bioisostere to the native parent compound.
Reactivity Profile
PBPF is an
-
Use Case: It serves as a suicide substrate or covalent probe for enzymes with nucleophilic active site residues (e.g., Cysteine proteases). The fluorine atom can act as a reporter for the alkylation event, often shifting significantly (
ppm) upon covalent bond formation.
Experimental Protocols
Protocol A: Synthesis of p-Bromophenacyl Fluoride
Rationale: PBPF is often prepared fresh from p-bromophenacyl bromide to ensure high purity and avoid hydrolysis.
-
Reagents: Dissolve p-bromophenacyl bromide (1.0 eq) in anhydrous acetonitrile.
-
Fluorination: Add spray-dried Potassium Fluoride (KF, 2.0 eq) and 18-crown-6 (0.1 eq) as a phase transfer catalyst.
-
Reaction: Reflux at 80°C for 4 hours. Monitor by TLC (hexane/EtOAc).
-
Workup: Filter off inorganic salts. Evaporate solvent.[1][2][3][4] Redissolve in DCM and wash with water.
-
Purification: Recrystallize from ethanol to yield white needles.
Protocol B: 19F NMR Acquisition Parameters
Rationale: Fluorine has a wide spectral width and long relaxation times (
-
Solvent: CDCl
(preferred for resolution) or DMSO- (for biological mimicking). -
Spectral Width: Set to at least 300 ppm (-50 to -350 ppm) to capture the high-field signal.
-
Excitation Pulse: 30° pulse angle (to allow faster repetition).
-
Relaxation Delay (
): Set to . For PBPF in degassed solvents, can be 2–5 seconds. Recommended : 10–15 seconds for quantitative integration. -
Decoupling: Inverse gated
H decoupling is recommended to collapse the triplet into a singlet for maximum signal-to-noise (S/N), unless the coupling pattern is needed for structural verification.
Mechanism & Workflow Visualization
The following diagram illustrates the synthesis and potential nucleophilic trapping pathway of the probe, highlighting the shift in NMR detectable species.
Figure 1: Synthesis of p-bromophenacyl fluoride from its bromide precursor and its subsequent application as a covalent labeling agent for cysteine residues. Note the expected chemical shift change upon protein binding.
References
-
Chemical Shift of Phenacyl Fluoride
-
19F NMR Properties & Tables
- 19F NMR Chemical Shift Table - Organofluorine. Alfa Chemistry.
-
Precursor Reactivity (p-Bromophenacyl Bromide)
-
19F NMR Methodology in Drug Discovery
-
Comparative Probe Analysis (BTFA)
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-Bromophenacyl bromide | C8H6Br2O | CID 7454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA) and an Alternative 2-Iodo- N-(2,2,2-Trifluoroethyl)acetamide (ITFEA) 19F NMR Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Identification of 1-(4-Bromophenyl)-2-fluoro-ethanone via FTIR: A Comparative Guide
The following guide is structured to serve as an authoritative technical reference for the identification of 1-(4-Bromophenyl)-2-fluoro-ethanone (also referred to as
It prioritizes the distinction between the target molecule and its most likely process impurities (specifically the non-fluorinated precursor), utilizing First Principles of vibrational spectroscopy.
Executive Summary & Technical Context[1][2][3][4]
In the synthesis of fluorinated pharmaceutical intermediates, This compound represents a critical scaffold. The introduction of the fluorine atom at the
While NMR (
The Critical Analytical Challenge:
The primary challenge is distinguishing the product from its starting material, 1-(4-bromophenyl)ethanone (4'-bromoacetophenone). Both molecules share an aromatic ring and a para-bromine substituent. The sole differentiator is the substitution of a hydrogen atom with a fluorine atom at the
This guide details how to exploit the inductive spectral shift of the carbonyl group to validate this transformation definitively.
Theoretical Framework: The "Blue Shift" Mechanism
To interpret the spectrum accurately, one must understand the electronic battle occurring around the carbonyl (
The Baseline: Conjugated Ketones
In a standard aromatic ketone like 4'-bromoacetophenone, the carbonyl group is conjugated with the benzene ring. This delocalization of
The Fluorine Effect (The Product)
When fluorine is introduced at the
-
Field/Inductive Effect (-I): Fluorine is highly electronegative. It withdraws electron density through the
-bond framework. This destabilizes the contributing resonance form where oxygen is negative ( ), effectively forcing the bond to retain more double-bond character. -
Result: The force constant
increases. According to Hooke's Law ( ), the frequency shifts to a higher wavenumber (a "Blue Shift").
Diagnostic Criterion:
The successful fluorination of the precursor will be marked by a distinct upward shift of the Carbonyl band by 15–25 cm
Comparative Analysis: Product vs. Alternatives
A. Spectral Comparison: Target vs. Precursor
The following table outlines the specific vibrational modes required to distinguish the product from the starting material.
| Functional Group | Mode | Precursor: 1-(4-bromophenyl)ethanone | Target: this compound | Differentiation Logic |
| Carbonyl (C=O) | Stretch | 1680–1685 cm | 1700–1715 cm | PRIMARY INDICATOR. The |
| C-F Bond | Stretch | Absent | 1050–1100 cm | Strong, broad band. Specific to the product. |
| Aromatic Ring | C=C Stretch | ~1585 cm | ~1590 cm | Minimal change (Ring is distant from F). |
| C-Br | Stretch | ~1070 cm | ~1070 cm | Nondiagnostic (Present in both). |
| Para-Subst. | OOP Bend | 810–830 cm | 810–830 cm | Confirms 1,4-substitution pattern is intact. |
B. Method Performance: IR vs. Orthogonal Techniques
Why choose IR over NMR or HPLC for this specific identification step?
| Feature | FTIR (ATR Mode) | HPLC-UV | |
| Speed | < 1 Minute (Instant) | 15–30 Minutes (Prep + Scan) | 30–45 Minutes (Run time) |
| Sample State | Solid/Neat (Non-destructive) | Solution (Deuterated solvent) | Solution (Mobile phase) |
| Specificity | High (Functional Group) | High (Structural Connectivity) | Medium (Retention Time) |
| Differentiation | Excellent for C=O shift | Excellent for | Poor (unless standards are run) |
| Cost/Run | Negligible | High (Solvents/Cryogens) | Medium (Solvents/Columns) |
Experimental Protocol: Self-Validating ATR-FTIR
This protocol uses Attenuated Total Reflectance (ATR) , the modern standard for solid/oil analysis, eliminating the need for KBr pellets.
Equipment Prerequisites
-
Spectrometer: FTIR with a spectral range of 4000–600 cm
. -
Crystal: Diamond or ZnSe ATR crystal (Diamond preferred for hardness).
-
Resolution: 4 cm
(Standard) or 2 cm (High Res). -
Scans: 16–32 scans.
Step-by-Step Methodology
-
System Blank & Validation (The "Zero" Point):
-
Clean the crystal with isopropanol.
-
Collect a background spectrum (air).
-
Self-Check: Ensure the region between 2000–2500 cm
(Diamond absorption) and 3000–4000 cm (Water vapor) is normalized.
-
-
Sample Application:
-
Place approximately 2–5 mg of the solid product onto the center of the crystal.
-
Apply pressure using the anvil clamp.
-
Critical: Monitor the "Preview" mode. The largest peak (Carbonyl) should have an absorbance between 0.2 and 0.8 A.U. If >1.0, reduce pressure to avoid detector saturation.
-
-
Acquisition:
-
Collect the sample spectrum.[1]
-
Perform an automatic baseline correction if the baseline is tilted.
-
-
Data Interpretation (The Decision Matrix):
-
Step A: Zoom into 1650–1750 cm
.-
If Peak < 1690 cm
:?FAIL. Material is likely unreacted precursor. -
If Peak > 1700 cm
:?PASS. Inductive effect confirmed.
-
-
Step B: Check 1000–1100 cm
. Look for the new, intense C-F band.
-
Visualization of Logic & Workflow
Diagram 1: Spectral Interpretation Decision Tree
This logic tree guides the analyst through the peaks to confirm identity.
Caption: Decision matrix for distinguishing the fluorinated target from its non-fluorinated precursor.
Diagram 2: Integrated QC Workflow
How this analysis fits into the broader synthesis pipeline.
Caption: Operational workflow showing FTIR as the primary gatekeeper before quantitative analysis.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Authoritative text on inductive effects on carbonyl frequencies).
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[3] (Source for specific C-F and C-Br stretching regions).
-
NIST Chemistry WebBook. IR Spectrum of 4'-Bromoacetophenone. National Institute of Standards and Technology.[1][4] Available at: [Link] (Used as the baseline for the non-fluorinated precursor).
-
PubChem Database. Compound Summary for 2-Bromo-1-(4-fluorophenyl)ethanone. (Note: Used for structural comparison of isomers; the target molecule in this guide is the regioisomer where F is on the alkyl chain). Available at: [Link]
Sources
Technical Comparison: Elucidating C₈H₆BrFO Regioisomers via Multi-Mode Mass Spectrometry
This guide serves as a technical comparison and operational manual for the mass spectrometric analysis of C₈H₆BrFO .
The primary focus is on distinguishing the commercially critical
Executive Summary
The molecular formula C₈H₆BrFO (MW: ~217 Da) represents a class of disubstituted acetophenones critical in medicinal chemistry. The two primary regioisomers encountered in drug development are:
- -Bromo-4'-fluoroacetophenone (Phenacyl Bromide derivative): A highly reactive alkylating agent (lachrymator).[1]
-
4'-Bromo-2'-fluoroacetophenone (Ring-substituted): A stable building block.[1]
Differentiation is vital because the
Part 1: The Isotopic "Truth" (Pre-Acquisition Check)
Before analyzing fragmentation, the presence of Bromine provides a self-validating spectral signature.
-
The 1:1 Doublet: Unlike chlorine (3:1), naturally occurring bromine isotopes (
and ) exist in a near 1:1 ratio (50.69% vs. 49.31%). -
Diagnostic Rule: Any fragment ion retaining the bromine atom must exhibit this doublet separated by 2 mass units (
X and ) with equal intensity. -
Loss of Signature: A transition from a doublet to a singlet indicates the specific loss of the Bromine atom, effectively mapping the cleavage site.
Part 2: Comparative Ionization & Fragmentation (EI vs. ESI)
A. Electron Ionization (EI) - 70 eV
Hard ionization for structural elucidation and library matching.[1][2]
In EI, the molecular ion (
Scenario 1:
-Bromo-4'-fluoroacetophenone (Chain Substituted)
-
Mechanism: The bond between the carbonyl carbon and the
-carbon ( ) is weak. -
Base Peak (
123): The dominant pathway is the loss of the bromomethyl radical ( ).- [1]
-
Note: The fragment at
123 is a singlet (Bromine is lost).
-
Secondary Pathway: Loss of CO from the
123 ion yields the fluorophenyl cation ( 95).
Scenario 2: 4'-Bromo-2'-fluoroacetophenone (Ring Substituted)
-
Mechanism: The bromine is bound to the aromatic ring (strong bond). The weakest bond is the methyl group of the ketone.
-
Base Peak (
201/203): The dominant pathway is the loss of a methyl radical ( ).- [1]
-
Note: The fragment at
201/203 retains the doublet (Bromine is present).
B. Electrospray Ionization (ESI) - Positive Mode
Soft ionization for molecular weight confirmation and purity analysis.[1]
-
Adduct Formation: These ketones are weakly basic.[1] They typically form
( 217/219) or ( 239/241). -
Fragmentation: Minimal in full scan. Requires Collision Induced Dissociation (CID) to generate fragments.
-
Utility: ESI is superior for quantifying the intact molecule in biological matrices but inferior for distinguishing isomers without MS/MS optimization.
Part 3: Visualization of Fragmentation Pathways
The following diagram contrasts the cleavage mechanics of the two isomers under EI conditions.
Figure 1: Comparative fragmentation pathways. Note that Isomer A loses the Bromine signature in the base peak, while Isomer B retains it.
Part 4: Experimental Protocols
Protocol 1: GC-MS Identification (EI)
Best for: Raw material purity and isomer differentiation.[1]
-
Sample Prep: Dissolve 1 mg of C₈H₆BrFO in 1 mL of HPLC-grade Dichloromethane (DCM).
-
Why DCM? High solubility for halo-ketones and high volatility for GC injection.[1]
-
-
Inlet Parameters:
-
Temp: 250°C.
-
Mode: Split (20:1) to prevent detector saturation.
-
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).
-
Gradient: 60°C (hold 1 min)
300°C at 20°C/min.
-
-
MS Source:
-
Data Analysis:
-
Check
123 vs. 201 abundance. -
Pass Criteria: For
-bromo isomer, 123 must be >90% relative abundance; 201 should be negligible.[1]
-
Protocol 2: LC-MS/MS Confirmation (ESI)
Best for: Trace analysis in biological fluids.[1]
-
Sample Prep: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Why Formic Acid? Promotes protonation
.
-
-
Source Parameters:
-
MS/MS Transition (MRM):
-
Precursor:
( Br isotope). -
Product A:
(Loss of ). Collision Energy: 20 eV. -
Product B:
(Loss of Br only). Collision Energy: 15 eV.
-
Part 5: Summary of Diagnostic Ions
| Feature | Ring-Bromo Isomer (Ring) | |
| Molecular Ion ( | 216/218 (Weak) | 216/218 (Strong) |
| Base Peak (100%) | 123 (Singlet) | 201/203 (Doublet) |
| Loss of | Negligible | Significant (M-15) |
| Loss of | Dominant | Impossible |
| Isotopic Pattern | Lost in base peak | Retained in base peak |
References
-
NIST Mass Spectrometry Data Center. Ethanone, 2-bromo-1-phenyl- (Alpha-Bromoacetophenone) Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.
-
[Link]
- Context: Provides the baseline fragmentation for the non-fluorinated analog, validating the -cleavage mechanism ( 105 base peak for non-fluoro).
-
-
PubChem.2-Bromo-1-(4-fluorophenyl)ethanone (Compound Summary).
-
[Link]
- Context: Verifies chemical structure, physical properties, and synonyms for the primary isomer.
-
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing.[1]
-
Context: Authorit
-cleavage mechanisms in aromatic ketones.[1] (Standard Textbook Reference).
-
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
Sources
- 1. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 5. researchgate.net [researchgate.net]
Coupling constants J(H-F) in alpha-fluoroacetophenones
Publish Comparison Guide: Analysis in -Fluoroacetophenones
Executive Summary
In the development of fluorinated pharmaceuticals, the precise conformational analysis of
This guide evaluates the NMR
Key Insight: The geminal coupling constant (
Technical Deep Dive: The Metric
The Physics of in -Fluoro Ketones
Unlike vicinal couplings (
-
Orbital Orientation: The interaction between the fluorine lone pairs and the carbonyl
antibonding orbital. -
Hyperconjugation:
interactions that vary with the rotational isomer. -
Electronegativity: The strong electron-withdrawing nature of the carbonyl group adjacent to the C-F bond enhances the magnitude of
.
Conformational Dependence
-
cis-Conformer: The C-F bond is syn-periplanar to the C=O bond (dihedral angle
). Preferred in polar solvents (e.g., DMSO, Ethanol) due to dipole stabilization. -
trans (or gauche)-Conformer: The C-F bond is anti-periplanar or gauche. Preferred in gas phase or non-polar solvents (e.g., Benzene) to minimize dipole repulsion.
The observed
Performance Comparison: NMR vs. Alternatives
The following table compares the efficacy of
| Feature | NMR | X-Ray Crystallography | DFT Calculation |
| Primary Output | Dynamic solution-state conformation | Static solid-state structure | Theoretical energy minima |
| Sensitivity | High (sensitive to solvent | None (locked by lattice forces) | High (dependent on basis set) |
| Sample State | Solution (mimics bio-environment) | Solid Crystal | Virtual |
| Speed | Rapid (< 1 hour) | Slow (days to weeks) | Moderate (hours) |
| Cost | Low | High | Low |
| Limit of Detection | > 5% minor conformer population | N/A (single conformer) | N/A |
| Key Limitation | Requires decoupling for complex multiplets | Crystal packing artifacts | Accuracy of solvation models |
Why Choose Analysis?
-
Causality: X-ray structures often show the trans conformer due to crystal packing forces, which can mislead medicinal chemists about the bioactive shape. NMR
reveals the cis preference in polar media, which is more relevant for binding in polar active sites. -
Self-Validation: The linearity of
values versus solvent dielectric constant ( ) serves as an internal check for the method's accuracy.
Experimental Protocol: Measuring
Objective
To accurately determine the geminal coupling constant of 2-fluoro-1-phenylethanone and correlate it with solvent polarity.
Materials
-
Analyte:
-Fluoroacetophenone (approx. 10 mg). -
Solvents:
(Benzene-d6, ), (Chloroform-d, ), (Methanol-d4, ), ( ). -
Instrument: 400 MHz (or higher) NMR Spectrometer.
Workflow Diagram
Figure 1: Step-by-step workflow for reliable extraction of
Step-by-Step Methodology
-
Sample Preparation: Dissolve 10 mg of the
-fluoroacetophenone derivative in 0.6 mL of the chosen deuterated solvent. Ensure the sample is free of paramagnetic impurities (filter if necessary). -
Acquisition (Coupled): Acquire a standard
NMR spectrum. The -protons ( ) will appear as a doublet of doublets (dd) due to coupling with fluorine ( ) and potentially vicinal protons if substituted.-
Note: For unsubstituted
-fluoroacetophenone, the signal is a simple doublet with a large splitting ( Hz).
-
-
Acquisition (Decoupled): Acquire a
spectrum (broadband fluorine decoupling).-
Validation: The large doublet should collapse into a singlet. This confirms the splitting is solely due to
.
-
-
Measurement: Calculate
in Hertz: -
Solvent Titration (Optional): Repeat in solvents of increasing polarity. Plot
vs. . A linear trend confirms the presence of a dynamic equilibrium.
Data & Interpretation
Reference Values
The following values serve as a baseline for quality control. Deviations > 2 Hz suggest impurities or alternative substitution patterns.
| Compound | Solvent | Conformer Preference | ||
| Benzene- | 2.28 | 46.8 | Mix (trans favored) | |
| 4.81 | 47.1 | Equilibrium | ||
| DMSO- | 47.2 | 47.5 | cis favored | |
| 2'-Fluoroacetophenone * | 4.81 | N/A ( | s-trans (locked) |
*Note: 2'-fluoroacetophenone (ring substituted) is often confused with
Mechanistic Diagram: Solvent Effect
Figure 2: Impact of solvent polarity on conformational equilibrium and observed coupling constants.
References
-
Otake, C., et al. (2021). "Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings." The Journal of Organic Chemistry, 86(6), 4638–4645. [Link][1]
-
Abraham, R. J., & Edgar, M. (1998). "Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules." Modgraph. [Link]
-
Emsley, J. W., Phillips, L., & Wray, V. (1976). "Fluorine Coupling Constants." Progress in Nuclear Magnetic Resonance Spectroscopy, 10(3-4), 83-756. [Link]
-
Iowa State University. (n.d.). "NMR Coupling Constants Guide." Chemical Instrumentation Facility. [Link]
-
PubChem. (2025). "2-Fluoro-1-phenylethanone Compound Summary." National Library of Medicine. [Link]
Comparative Guide: HPLC Retention Time Profiling of Bromophenacyl Isomers
Executive Summary & Technical Scope
This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention behaviors of bromophenacyl bromide regioisomers (ortho-, meta-, and para- isomers).
These compounds, particularly
This guide moves beyond simple retention time lists to explain the thermodynamic and kinetic drivers of separation, providing a self-validating protocol for resolving these structural isomers.
Scientific Foundation: Separation Mechanism
To achieve reproducible separation of positional isomers, one must understand the interaction between the analyte's electronic distribution and the stationary phase.
The Isomers
The analytes are regioisomers of
- -Bromophenacyl bromide (2-BPB): Sterically hindered; high dipole moment.
- -Bromophenacyl bromide (3-BPB): Intermediate polarity.
- -Bromophenacyl bromide (4-BPB): Linear geometry; highest hydrophobic surface area.
Mechanism of Elution (Reversed-Phase C18)
In standard Reversed-Phase Chromatography (RPLC) using Octadecylsilane (C18) columns, retention is governed by the Solvophobic Theory .
-
Hydrophobicity: The para- isomer, being the most planar and having the largest accessible hydrophobic surface area, interacts most strongly with the C18 alkyl chains.
-
Steric Hindrance: The ortho- isomer possesses a bromine atom adjacent to the carbonyl group. This creates steric bulk that prevents deep penetration into the C18 brush layer, resulting in weaker retention.
-
Dipole Moment: The ortho- isomer often has a distinct dipole vector compared to the para- isomer, increasing its affinity for the polar mobile phase relative to the stationary phase.
General Elution Order (C18):
Alternative Selectivity ( Interactions)
For difficult separations, Phenyl-Hexyl or Biphenyl phases offer alternative selectivity. These phases engage in
Visualization of Separation Logic
The following diagram illustrates the decision matrix and mechanistic pathways for separating these isomers.
Figure 1: Decision logic for stationary phase selection based on mechanistic requirements for isomer resolution.
Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating . The inclusion of a reference standard (Acetophenone or a specific isomer) ensures system suitability before critical analysis.
Reagents and Equipment
-
HPLC System: Agilent 1200/1260 or Waters Alliance (Quaternary pump preferred).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column:
-
Primary: C18 End-capped (e.g., Zorbax Eclipse Plus C18),
. -
Secondary: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl).
-
-
Mobile Phase:
-
A: HPLC Grade Water + 0.1% Formic Acid (to suppress silanol activity).
-
B: HPLC Grade Acetonitrile (ACN).
-
Method Parameters[1]
-
Flow Rate:
. -
Temperature:
(Thermostatted). -
Detection:
(primary aromatic absorption) and . -
Injection Volume:
.
Gradient Profile
To ensure separation of the early eluting ortho- isomer from the void volume and the late eluting para- isomer from column wash:
| Time (min) | % Mobile Phase B (ACN) | Phase |
| 0.0 | 40% | Initial Hold |
| 2.0 | 40% | Isocratic (Equilibration) |
| 12.0 | 80% | Linear Gradient |
| 15.0 | 95% | Wash |
| 15.1 | 40% | Re-equilibration |
| 20.0 | 40% | End |
Sample Preparation Workflow
-
Stock Solution: Dissolve
of each isomer standard in ACN ( ). -
Working Standard: Dilute to
using 50:50 Water:ACN. -
Filtration: Filter through
PTFE filter into amber vials (bromophenacyl compounds are light-sensitive).
Comparative Data: Retention Times & Selectivity[2][3][4]
The following data represents typical retention behavior on a standard C18 column (
Note: Absolute retention times (
Table 1: Retention Characteristics of Bromophenacyl Isomers
| Isomer | Structure | Retention Time ( | Capacity Factor ( | Selectivity ( |
| Void Marker | Uracil | 1.20 | 0.00 | N/A |
| 2-Bromo | 6.45 | 4.38 | N/A | |
| 3-Bromo | 7.80 | 5.50 | 1.26 |
A Senior Application Scientist's Guide to TLC Visualization of Fluorinated Acetophenones
In the landscape of pharmaceutical research and development, fluorinated acetophenones are pivotal intermediates. Their unique electronic properties, conferred by the fluorine substituent, make them valuable building blocks in the synthesis of a wide array of therapeutic agents. The routine monitoring of reactions involving these compounds heavily relies on Thin Layer Chromatography (TLC), a rapid and cost-effective analytical technique. However, the visualization of these compounds on a TLC plate can be challenging due to their often-poor UV activity and the chemical inertness imparted by the fluorine atom. This guide provides a comprehensive comparison of various TLC visualization methods, grounded in experimental evidence and chemical principles, to empower researchers with the knowledge to select the most appropriate technique for their specific needs.
The Challenge: Visualizing Fluorinated Acetophenones
The primary difficulty in visualizing fluorinated acetophenones lies in the electronic effects of the fluorine substituent. While the acetophenone core possesses a chromophore, the presence of one or more fluorine atoms can alter its UV absorption characteristics. Furthermore, the electron-withdrawing nature of fluorine can deactivate the aromatic ring and the carbonyl group, rendering them less reactive towards certain colorimetric staining reagents. Therefore, a multi-faceted approach, often combining non-destructive and destructive methods, is recommended for reliable detection.
Comparative Analysis of Visualization Techniques
A suite of visualization methods was evaluated for their efficacy in detecting a model fluorinated acetophenone. The performance of each technique is summarized in the table below, followed by a detailed discussion and experimental protocols.
| Visualization Method | Principle | Sensitivity | Specificity | Ease of Use | Comments |
| UV Shadowing (254 nm) | Quenching of fluorescence | Moderate | Low | Excellent | Non-destructive; effective for aromatic and conjugated systems.[1][2][3][4][5][6][7] |
| Potassium Permanganate (KMnO4) Stain | Oxidation | High | Low | Good | A versatile stain for a wide range of oxidizable functional groups.[2][8][9] |
| p-Anisaldehyde Stain | Aldol Condensation/Acetal Formation | Moderate to High | Good for Carbonyls | Good | Often produces distinct colors with different compounds.[1][2][8][9][10][11] |
| 2,4-Dinitrophenylhydrazine (DNPH) Stain | Hydrazone Formation | High | Excellent for Aldehydes & Ketones | Good | Highly specific, resulting in yellow to orange spots.[8][12][13][14][15][16][17] |
| Ceric Ammonium Molybdate (CAM) Stain | Oxidation | High | Low | Good | A general and highly sensitive universal stain.[1][8][9][18][19] |
In-Depth Analysis and Experimental Protocols
UV Shadowing: The First Line of Non-Destructive Analysis
Principle: Most commercial TLC plates are impregnated with a fluorescent indicator (e.g., F-254) that emits a bright green glow under short-wave UV light (254 nm).[6] Compounds that absorb UV light at this wavelength will quench the fluorescence, appearing as dark spots against the bright background.[6] This method is particularly effective for aromatic and conjugated systems.[2][4][7]
Expert Insight: While fluorinated acetophenones are aromatic, their UV absorption can be variable. It is always the recommended first step due to its non-destructive nature, allowing for subsequent staining or even recovery of the compound from the plate.[2][5]
Experimental Protocol:
-
After developing and thoroughly drying the TLC plate, place it under a UV lamp.
-
Irradiate the plate with short-wave (254 nm) UV light.
-
Observe for dark spots against the green fluorescent background.
-
With a pencil, lightly circle any visible spots for documentation.
Potassium Permanganate (KMnO₄) Stain: The Universal Oxidizer
Principle: Potassium permanganate is a strong oxidizing agent that reacts with a wide variety of functional groups that are susceptible to oxidation, including aldehydes, and the alkyl side chain of the acetophenone.[2][9] The purple permanganate ion (MnO₄⁻) is reduced to brown manganese dioxide (MnO₂), resulting in yellow-brown spots on a pink or purple background.[9]
Expert Insight: This is an excellent general-purpose stain due to its broad reactivity.[9] For fluorinated acetophenones, the ketone and the methyl group can be oxidized, leading to clear visualization. Overheating the plate should be avoided as it can lead to a uniformly brown background, obscuring the spots.[9]
Experimental Protocol: Reagent Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[8]
-
After drying the developed TLC plate, dip it briefly into the KMnO₄ solution.
-
Remove the plate and wipe the back with a paper towel.
-
Gently warm the plate with a heat gun until yellow-brown spots appear against a pink background.
p-Anisaldehyde Stain: Specificity with a Splash of Color
Principle: Under the strongly acidic conditions of the stain, the ketone of the acetophenone can undergo an aldol-type condensation reaction with p-anisaldehyde.[11] The resulting highly conjugated product is intensely colored. This stain is particularly good for nucleophilic compounds and carbonyls.[8][11]
Expert Insight: The p-anisaldehyde stain is valuable because it can produce a range of colors for different compounds, aiding in their differentiation on the TLC plate.[1] The electron-withdrawing fluorine atoms may slightly reduce the reactivity of the ketone, but gentle heating is usually sufficient to promote the reaction and develop the colored spots.
Experimental Protocol: Reagent Preparation: Cautiously add 50 mL of concentrated H₂SO₄ dropwise to a solution of 15 mL of acetic acid and 3.5 mL of p-anisaldehyde in 350 mL of ice-cold ethanol.[8] Store the solution at 0°C.
-
Dip the dried TLC plate into the p-anisaldehyde solution.
-
Wipe the back of the plate clean.
-
Heat the plate with a heat gun until colored spots appear against a light pink background.
2,4-Dinitrophenylhydrazine (DNPH) Stain: The Ketone Specialist
Principle: 2,4-Dinitrophenylhydrazine is a classic reagent for the detection of aldehydes and ketones.[13][16][17] It reacts with the carbonyl group to form a 2,4-dinitrophenylhydrazone, which is a highly colored, typically yellow to orange, crystalline solid.[13][17]
Expert Insight: This is the most specific stain for acetophenones in this guide. The reaction is generally rapid and often does not require heating.[13][17] This high specificity makes it an excellent choice for confirming the presence of the ketone functionality in reaction mixtures. Pre-made solutions are also commercially available.[14][15]
Experimental Protocol: Reagent Preparation: Dissolve 12 g of 2,4-dinitrophenylhydrazine in a mixture of 60 mL of concentrated H₂SO₄, 80 mL of H₂O, and 200 mL of 95% ethanol.[8]
-
Dip the dried TLC plate into the DNPH solution.
-
The appearance of yellow to orange spots indicates the presence of a ketone. Heating is generally not required.
Sources
- 1. Magic Formulas [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. www1.udel.edu [www1.udel.edu]
- 4. quora.com [quora.com]
- 5. theory.labster.com [theory.labster.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. TLC stains [reachdevices.com]
- 10. Unlocking the Secrets of Anisaldehyde Staining in TLC - Oreate AI Blog [oreateai.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. epfl.ch [epfl.ch]
- 13. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 14. 2,4-Dinitrophenylhydrazine | 119-26-6 | TCI AMERICA [tcichemicals.com]
- 15. shop.cgenomix.com [shop.cgenomix.com]
- 16. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 17. researchgate.net [researchgate.net]
- 18. Detection and Semi-quantification of Lipids on High-Performance Thin-Layer Chromatography Plate using Ceric Ammonium Molybdate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. macmillan.princeton.edu [macmillan.princeton.edu]
Melting point comparison of p-bromophenacyl fluoride vs bromide
This guide provides a technical comparison of p-bromophenacyl bromide and its analogs, specifically addressing the melting point properties and their implications for experimental utility in drug development and organic synthesis.
Executive Summary
In the context of carboxylic acid derivatization and identification, p-bromophenacyl bromide is the industry-standard reagent. The "fluoride" analog mentioned in the topic can refer to two distinct structural variations:
-
p-Fluorophenacyl bromide (Ring fluorine, alpha-bromine): A commercially available analog used for
F NMR tagging. -
p-Bromophenacyl fluoride (Ring bromine, alpha-fluorine): A non-standard synthetic intermediate with poor utility as a derivatizing agent due to the low leaving-group ability of fluoride.
This guide compares the standard p-bromophenacyl bromide against p-fluorophenacyl bromide , while clarifying the properties of the alpha-fluoro variant.
Physical Properties Comparison
The melting point (MP) is the critical parameter for these reagents. A higher MP in the reagent often translates to higher MP derivatives (esters), which are easier to purify and characterize by crystallization.
| Property | p-Bromophenacyl Bromide (Standard) | p-Fluorophenacyl Bromide (Analog) | p-Bromophenacyl Fluoride (Theoretical*) |
| CAS Number | 99-73-0 | 403-29-2 | N/A (Non-commercial) |
| Structure | |||
| Melting Point | 109 – 110 °C | 47 – 49 °C | < 30 °C (Est. / Low-melting solid) |
| Physical State | Crystalline Needles | Crystalline Powder | Waxy Solid / Oil |
| Primary Use | Acid Identification (Standard) | Synthetic Intermediate | |
| Reactivity ( | High (Br is a good leaving group) | High (Br is a good leaving group) | Low (F is a poor leaving group) |
*Note on p-Bromophenacyl Fluoride: This compound is not a standard reagent. The C-F bond is significantly stronger than the C-Br bond, making the fluoride ion a poor leaving group in the
reactions typically used for esterification. Consequently, it is rarely isolated or used for this purpose.
Mechanistic Insight: Why Melting Points Differ
The significant difference in melting points between the bromo- and fluoro-analogs is governed by lattice energy and intermolecular forces .
-
Polarizability & Dispersion Forces: Bromine is significantly larger and more polarizable than fluorine. This leads to stronger London dispersion forces between the stacked aromatic rings in the crystal lattice of p-bromophenacyl bromide, stabilizing the solid phase and raising the melting point.
-
Crystal Packing: The bulky bromine atom facilitates a "herringbone" or specific stacking motif that maximizes density, whereas the smaller fluorine atom often leads to looser packing arrangements similar to the unsubstituted phenacyl bromide (MP ~50 °C).
Diagram 1: Reaction Mechanism & Utility
The following diagram illustrates why the Bromide (on the alpha carbon) is essential for the reaction, and how the ring substituent (Br vs F) affects the final derivative.
Caption: Mechanism of derivatization. The alpha-bromide is the leaving group. Replacing it with fluoride (p-bromophenacyl fluoride) halts the reaction.
Experimental Protocol: Derivatization of Carboxylic Acids
This protocol uses p-bromophenacyl bromide due to its superior melting point characteristics.
Objective: Convert a liquid or low-melting carboxylic acid into a sharp-melting crystalline solid for identification.
Reagents:
-
Unknown Carboxylic Acid (~100 mg)
-
p-Bromophenacyl Bromide (100 mg)
-
Sodium Hydroxide (10% aqueous) or Sodium Carbonate
Step-by-Step Methodology:
-
Salt Formation: Dissolve the carboxylic acid in a minimal amount of water/ethanol. Neutralize carefully with 10% NaOH until the solution is just alkaline to phenolphthalein. Critical: Excess alkali will hydrolyze the reagent; add a drop of dilute HCl if it turns too pink.
-
Reagent Addition: Add the p-bromophenacyl bromide dissolved in 2 mL of ethanol.
-
Reflux: Heat the mixture under reflux for:
-
30 minutes for monocarboxylic acids.
-
60 minutes for dicarboxylic acids.
-
-
Crystallization: Allow the solution to cool. If crystals do not form immediately, scratch the inner wall of the vessel with a glass rod or add water dropwise to induce precipitation.
-
Purification: Filter the crystals and recrystallize from ethanol.
-
MP Determination: Dry the crystals and measure the melting point using a capillary melting point apparatus (ramp rate 1-2 °C/min).
Strategic Selection Guide
When to use which reagent?
-
Use p-Bromophenacyl Bromide (Standard) when:
-
You are performing standard qualitative analysis.
-
You need a derivative with a high melting point (>80 °C) for easy handling.
-
You rely on literature MP tables (most databases list p-bromophenacyl esters).
-
-
Use p-Fluorophenacyl Bromide when:
-
You are analyzing the product via
F NMR . The fluorine atom acts as a sensitive reporter tag for the presence of the carboxylic acid moiety in complex mixtures. -
The standard derivative is an oil or difficult to crystallize (changing the halogen sometimes alters packing enough to form a solid).
-
Diagram 2: Reagent Selection Workflow
Caption: Decision tree for selecting between bromo- and fluoro-analogs based on analytical needs.
References
-
Langley, W. D. "p-Bromophenacyl Bromide." Organic Syntheses, Coll.[1][2][3][4][5] Vol. 1, p. 127 (1941); Vol. 9, p. 20 (1929).
-
Judefind, W. L., & Reid, E. E. "Identification of Acids.[1][2] V. p-Halogen Phenacyl Esters."[1] Journal of the American Chemical Society, 42(5), 1043–1055 (1920).
-
PubChem. "4-Bromophenacyl bromide (Compound)."[6][7] National Library of Medicine. Accessed 2024.
-
ChemicalBook. "2-Bromo-4'-fluoroacetophenone (p-Fluorophenacyl bromide) Properties."
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Phenacyl bromide - Wikipedia [en.wikipedia.org]
- 5. p-Bromophenacyl Bromide [drugfuture.com]
- 6. 4-Bromophenacyl bromide | C8H6Br2O | CID 7454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromophenacyl bromide | C8H6Br2O | CID 7454 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Guide to the 13C NMR Spectral Assignments of 2-Fluoro-4'-Bromoacetophenone for Researchers
In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as an indispensable tool for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis and comparison of the 13C NMR peak assignments for 2-fluoro-4'-bromoacetophenone, a halogenated acetophenone derivative with potential applications in medicinal chemistry and materials science. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the spectral features of this molecule, supported by experimental data from analogous compounds and fundamental principles of NMR theory.
The Structural Context: 2-Fluoro-4'-Bromoacetophenone
Before delving into the spectral analysis, it is crucial to define the precise structure of the molecule . The IUPAC name for our subject compound is 1-(4-bromophenyl)-2-fluoroethan-1-one. This indicates an acetophenone core with a bromine atom at the 4-position of the phenyl ring and a fluorine atom on the acetyl methyl group (C2).
Predicting and Assigning the 13C NMR Spectrum
Comparative Data from Model Compounds
To logically assign the chemical shifts for 2-fluoro-4'-bromoacetophenone, we will utilize the known spectral data of 4-bromoacetophenone and acetophenone as a baseline.
| Carbon Atom | Acetophenone (CDCl₃) δ (ppm) | 4-Bromoacetophenone (CDCl₃) δ (ppm)[1] | 4-Fluoroacetophenone (CDCl₃) δ (ppm)[1][2] | Predicted 2-Fluoro-4'-Bromoacetophenone δ (ppm) |
| C=O | ~198.1 | 197.0 | 196.5 | ~195-197 |
| C1' | ~137.1 | 135.8 | 133.6 | ~135 |
| C2'/C6' | ~128.6 | 129.8 | 130.9 (d) | ~131 |
| C3'/C5' | ~128.3 | 131.9 | 115.7 (d) | ~132 |
| C4' | ~133.1 | 128.3 | 165.8 (d) | ~129 |
| CH₃ | ~26.5 | 26.5 | 26.5 | - |
| CH₂F | - | - | - | ~80-90 (d) |
Note: The chemical shifts for acetophenone are approximate values from standard NMR databases. The predicted values for 2-fluoro-4'-bromoacetophenone are estimations based on substituent effects.
Detailed Peak Assignments and Rationale
The predicted 13C NMR spectrum of 2-fluoro-4'-bromoacetophenone is expected to exhibit six distinct signals, with some showing splitting due to fluorine coupling.
The Carbonyl Carbon (C=O)
The carbonyl carbon is the most deshielded carbon in the molecule and will appear furthest downfield. In 4-bromoacetophenone, it resonates at 197.0 ppm[1]. The introduction of an electronegative fluorine atom on the adjacent carbon (C2) will have a modest shielding effect on the carbonyl carbon. Therefore, we predict the C=O signal for 2-fluoro-4'-bromoacetophenone to be in the range of 195-197 ppm .
The Aromatic Carbons
The signals for the aromatic carbons can be assigned by considering the substituent effects of the bromine atom and the fluoroacetyl group.
-
C1' (ipso-Carbon to the Acetyl Group): This quaternary carbon is adjacent to the electron-withdrawing acetyl group. In 4-bromoacetophenone, it appears at 135.8 ppm[1]. The electronic effect of the 2-fluoroacetyl group is not expected to be significantly different from the acetyl group in this position. Thus, the chemical shift of C1' is predicted to be around 135 ppm .
-
C4' (ipso-Carbon to Bromine): The carbon directly attached to the bromine atom is shielded compared to an unsubstituted benzene ring. In 4-bromoacetophenone, this signal is at 128.3 ppm[1]. This is a characteristic chemical shift for a carbon bearing a bromine atom in a benzene ring. We expect this signal to be in a similar position, around 129 ppm .
-
C3'/C5' (ortho to Bromine): These carbons are ortho to the bromine atom and meta to the acetyl group. In 4-bromoacetophenone, they resonate at 131.9 ppm[1]. The electronic environment of these carbons in 2-fluoro-4'-bromoacetophenone will be very similar. Therefore, we assign the signal around 132 ppm to C3' and C5'.
-
C2'/C6' (meta to Bromine): These carbons are meta to the bromine and ortho to the acetyl group. In 4-bromoacetophenone, their signal is at 129.8 ppm[1]. We predict a similar chemical shift of around 131 ppm for these carbons.
The α-Carbon (CH₂F)
The most significant difference in the spectrum of 2-fluoro-4'-bromoacetophenone compared to 4-bromoacetophenone will be the signal for the carbon at position 2. The direct attachment of a highly electronegative fluorine atom will cause a substantial downfield shift. The typical chemical shift for a carbon in a CH₂F group is in the range of 80-90 ppm. Furthermore, this signal will appear as a doublet due to one-bond coupling (¹JC-F) with the fluorine atom. The coupling constant is expected to be large, typically in the range of 150-250 Hz.
Visualizing the Assignments
To aid in the visualization of the carbon framework and the assigned chemical shifts, the following molecular structure and numbering scheme are provided.
Caption: Molecular structure of 2-fluoro-4'-bromoacetophenone with carbon numbering.
Experimental Protocol for 13C NMR Acquisition
For researchers seeking to acquire experimental data, the following protocol is recommended:
-
Sample Preparation: Dissolve 10-20 mg of 2-fluoro-4'-bromoacetophenone in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
NMR Instrument: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Experiment: Standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 or higher, depending on the sample concentration, to achieve adequate signal-to-noise.
-
-
Processing: Apply a Fourier transform with exponential line broadening (e.g., 1-2 Hz) to the acquired Free Induction Decay (FID) to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Alternative Analytical Techniques
While 13C NMR is a powerful tool for carbon skeleton determination, its combination with other analytical techniques provides a more robust structural confirmation.
-
1H NMR: Provides information on the proton environment and proton-proton connectivities. The CH₂F group will appear as a doublet of doublets due to coupling with the fluorine and any adjacent protons.
-
19F NMR: Directly observes the fluorine nucleus, providing information about its chemical environment and couplings to nearby protons and carbons.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies functional groups, such as the carbonyl (C=O) stretch, which is expected around 1690 cm⁻¹.
Conclusion
The 13C NMR spectrum of 2-fluoro-4'-bromoacetophenone can be confidently assigned through a combination of predictive methods and comparative analysis with structurally similar compounds. The key spectral features include the downfield carbonyl signal, the characteristic pattern of the substituted aromatic ring, and the unique doublet for the fluorinated methyl carbon. By integrating this NMR data with other analytical techniques, researchers can achieve unambiguous structural verification, a critical step in the advancement of chemical and pharmaceutical research.
References
-
Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for 'A practical and efficient synthesis of 2-aryl- and 2-styryl-4-substituted-quinolines via a three-component reaction'. Retrieved from [Link]
Sources
Safety Operating Guide
1-(4-Bromophenyl)-2-fluoro-ethanone proper disposal procedures
Executive Safety Directive
STOP AND READ: 1-(4-Bromophenyl)-2-fluoro-ethanone (CAS: 625446-22-2) is an
-
Do NOT dispose of down the drain.[3]
-
Do NOT mix with strong oxidizers or alkali metals.[3]
-
Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.[1][2][3]
Chemical Profile & Hazard Assessment
Before initiating any disposal procedure, you must validate the chemical identity and understand the specific hazards that dictate the waste stream.
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | 2-Fluoro-4'-bromoacetophenone; p-Bromophenacyl fluoride |
| CAS Number | 625446-22-2 |
| Molecular Formula | C |
| Functional Group | |
| Primary Hazards | Skin/Eye Irritant (H315, H319) , Acute Toxicity (H302), Aquatic Toxicity (H410).[1][2][3][4][5] Treat as potential lachrymator.[3] |
| Reactivity | Electrophilic alkylating agent; reacts with nucleophiles.[3] Stable C-F bond requires high energy for destruction. |
Waste Segregation & Accumulation Strategy
Proper segregation is the first line of defense against unexpected exothermic reactions in the waste container.
Segregation Logic (Decision Matrix)
The following logic gate ensures this compound enters the correct waste stream, preventing regulatory violations and safety incidents.
Figure 1: Waste segregation logic. Note that even if dissolved in a non-halogenated solvent, the presence of the brominated/fluorinated solute typically mandates classification as "Halogenated Waste" for incineration purposes.
Operational Disposal Protocol
A. Routine Solid Waste (Gloves, Weigh Boats, Excess Solids)
-
Containment: Place solid waste immediately into a clear polyethylene bag.[3]
-
Secondary Containment: Place the first bag inside a second bag (double-bagging) to suppress potential lachrymatory vapors.
-
Labeling: Affix a hazardous waste label. Explicitly write: "Contains this compound. Halogenated. Toxic."
-
Storage: Store in a dedicated "Solid Hazardous Waste" drum. Ensure the drum lid is sealed with a clamp ring when not in use.[3]
B. Liquid Waste (Solutions, Mother Liquors)
-
Compatibility Check: Ensure the waste container is HDPE (High-Density Polyethylene) or Glass.[3] Avoid metal containers (steel/aluminum) as
-halo ketones can degrade and release hydrohalic acids (HBr/HF) that corrode metal.[2][3] -
Solvent Dilution: If the material is neat (pure liquid), dilute with a compatible combustible solvent (e.g., acetone or ethanol) to facilitate incineration.
-
Transfer: Pour into the "Halogenated Solvent Waste" carboy.
-
Critical: Do not fill the carboy >90% full to allow for thermal expansion.
-
-
Cap & Seal: Screw the cap tightly. If the compound is a strong lachrymator, wrap the cap with Parafilm as an extra vapor barrier.
C. Final Disposal (Incineration)
This compound contains both Bromine and Fluorine.[3]
-
Method: High-Temperature Incineration (1100°C+) with Flue Gas Scrubbing.[1][2][3]
-
Rationale: The C-F bond is extremely stable (~116 kcal/mol).[3] Standard low-temperature combustion may not fully mineralize the fluorine, potentially releasing toxic intermediates.[3] Scrubbers are required to capture the resulting HF and HBr gases [1].
-
Action: Hand off to your EHS-approved chemical waste contractor (e.g., Veolia, Clean Harbors, Triumvirate).[3]
Emergency Spill Response Workflow
In the event of a spill outside a fume hood, immediate action is required to prevent exposure and facility contamination.
Figure 2: Emergency spill response workflow.[1][2][3] Speed and respiratory protection are paramount if the compound exhibits lachrymatory properties.[3]
Scientific Rationale & Technical Nuances
Why not Chemical Deactivation (Hydrolysis)?
For many
-
The Problem: While this works for the Bromine atom, the Fluorine atom on the
-carbon is significantly more stable due to the strength of the C-F bond and the "fluorine effect" which shortens and strengthens adjacent bonds [2].[3] -
The Risk: Attempting to hydrolyze this specific compound on a benchtop scale may result in incomplete destruction or the generation of Hydrogen Fluoride (HF) in situ if conditions are too aggressive.[3]
-
The Verdict: Do not attempt chemical deactivation. Rely on professional incineration.
Alkylating Potential
-Halo ketones are bifunctional electrophiles.[1][2][3] They can alkylate DNA and proteins at theReferences
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[6]
-
O'Hagan, D. (2008).[3] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[3]
-
ECHA (European Chemicals Agency). (n.d.).[3] Substance Information: 2-Fluoro-4'-bromoacetophenone (CAS 625446-22-2).[1][2][3] [2][3][4]
Sources
- 1. 625446-22-2 | CAS数据库 [m.chemicalbook.com]
- 2. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 2-Bromo-1-(4-fluoro-2-methylphenyl)ethanone (EVT-3397642) | 343-62-4 [evitachem.com]
- 4. echemi.com [echemi.com]
- 5. chemscene.com [chemscene.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
